molecular formula C11H9BrO3 B2377612 Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate CAS No. 32149-27-2

Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate

Cat. No.: B2377612
CAS No.: 32149-27-2
M. Wt: 269.094
InChI Key: COBOPPYUVABISM-VOTSOKGWSA-N
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Description

Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate is a useful research compound. Its molecular formula is C11H9BrO3 and its molecular weight is 269.094. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (E)-4-(4-bromophenyl)-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBOPPYUVABISM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate CAS number 608128-34-3

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive analysis of Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate , focusing on its synthesis, reactivity profile, and application in medicinal chemistry.

CAS Number: 608128-34-3 Molecular Formula: C₁₁H₉BrO₃ Molecular Weight: 269.09 g/mol

Executive Summary & Chemical Identity

This compound is a highly functionalized aroylacrylate scaffold. Structurally, it features an electron-deficient alkene flanked by two electron-withdrawing groups: a ketone (linked to a 4-bromophenyl moiety) and a methyl ester. This "push-pull" electronic arrangement makes the


-carbon (C3) exceptionally electrophilic, establishing the compound as a versatile Michael acceptor  and a 1,4-dielectrophile.

In drug discovery, this core serves two primary functions:

  • Heterocyclic Precursor: It is a "linchpin" intermediate for synthesizing pyridazinones, pyrazoles, and thiazoles via condensation with binucleophiles.

  • Covalent Warhead: The

    
    -unsaturated ketone motif allows for targeted covalent modification of cysteine residues in proteins, a strategy increasingly utilized in chemoproteomics and targeted covalent inhibitor (TCI) design.
    

Synthesis & Production Protocols

The industrial and laboratory-scale synthesis of this compound typically relies on the Friedel-Crafts acylation of bromobenzene, followed by esterification. This route is preferred over aldol condensations due to higher regioselectivity and the thermodynamic stability of the (E)-isomer produced.

Core Synthesis Pathway (Friedel-Crafts Route)

The synthesis begins with maleic anhydride, which undergoes ring-opening acylation with bromobenzene. Although maleic anhydride is a cis-alkene, the harsh acidic conditions (AlCl₃/HCl) drive isomerization to the thermodynamically more stable trans (fumaroyl) configuration.

Step 1: Acylation (Synthesis of the Acid Intermediate)
  • Reagents: Maleic Anhydride (1.0 eq), Bromobenzene (Excess/Solvent), AlCl₃ (2.2 eq).

  • Conditions: 50–60°C, 2–4 hours.

  • Mechanism: The acylium ion generated from maleic anhydride attacks the para-position of bromobenzene. The resulting aluminum complex is hydrolyzed, yielding (2E)-4-(4-bromophenyl)-4-oxobut-2-enoic acid.

Step 2: Esterification
  • Reagents: Methanol (Solvent), H₂SO₄ (Cat.) or Thionyl Chloride (SOCl₂).

  • Protocol: The acid is refluxed in dry methanol with a catalytic amount of sulfuric acid.

  • Purification: Recrystallization from Ethanol/Hexane.

Validated Experimental Protocol

Note: This protocol is adapted for a 10 mmol scale.

StepOperationCritical Parameters
1 Activation Suspend AlCl₃ (2.93 g, 22 mmol) in dry DCM (20 mL) or use neat Bromobenzene (10 mL) as solvent. Cool to 0°C.
2 Addition Add Maleic Anhydride (0.98 g, 10 mmol) portion-wise. Stir for 15 min.
3 Reaction Heat to 55°C. Monitor HCl evolution. Stir for 3 hours until the mixture turns deep orange/red.
4 Quench Pour onto ice/HCl mixture (100 mL). The solid acid precipitates. Filter and wash with cold water.
5 Esterification Dissolve the dried acid in MeOH (30 mL). Add conc. H₂SO₄ (0.5 mL). Reflux for 6 hours.
6 Isolation Concentrate MeOH. Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.
7 Yield Expect 75–85% yield. Product is a pale yellow/off-white solid.

Reactivity Profile & Mechanism

The chemical utility of this compound is defined by its electrophilicity . The conjugation extends from the bromophenyl ring through the ketone and alkene to the ester, creating distinct sites for nucleophilic attack.

Electrophilic Sites
  • C3 (

    
    -Carbon):  The soft electrophilic center. Primary site for Michael addition (Thiols, Enolates).
    
  • C1 (Ester Carbonyl): Hard electrophilic center. Site for acyl substitution (Amines, Hydrazines).

  • C4 (Ketone Carbonyl): Less reactive towards substitution but active in cyclization events.

Heterocycle Formation (The Pyridazinone Pathway)

A critical application is the reaction with Hydrazine Hydrate . This is a cascade reaction involving:

  • Aza-Michael Addition: The hydrazine amine attacks C3.

  • Intramolecular Cyclization: The secondary amine attacks the ester carbonyl (C1).

  • Elimination: Loss of methanol to form the 6-membered pyridazinone ring.

ReactionPathway Start This compound Intermediate Aza-Michael Adduct (Transient) Start->Intermediate 1. Michael Addition (C3) Hydrazine Hydrazine (NH2NH2) Hydrazine->Intermediate Product 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one Intermediate->Product 2. Cyclization (-MeOH)

Figure 1: Cascade synthesis of pyridazinone derivatives using hydrazine.

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

The 4-bromophenyl group provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing researchers to elaborate the core structure after heterocycle formation. This makes CAS 608128-34-3 an ideal "scaffold" for library generation.

Covalent Inhibition (Chemoproteomics)

The enone-ester motif is a tunable warhead. Unlike simple acrylamides, the presence of the ketone and ester allows for modulation of the Michael acceptor's reactivity (rheostat strategy).

  • Target: Cysteine proteases or kinases with non-catalytic cysteines.

  • Mechanism: Irreversible alkylation of the cysteine thiol at the

    
    -carbon.
    
Quantitative Data: Reactivity Comparison

The following table compares the electrophilicity of this scaffold against common Michael acceptors used in drug design.

Scaffold TypeElectrophilicity (

)
ReversibilityBiological Stability
Aroylacrylate (This Compound) High Low (Irreversible) Moderate (Glutathione reactive)
AcrylamideLow-ModerateIrreversibleHigh
Vinyl SulfoneHighIrreversibleHigh

-Cyanoacrylate
Very HighReversibleLow (Rapid hydrolysis)

Safety & Handling (MSDS Summary)

As an alkylating agent, this compound poses specific risks.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.[1]

  • Handling: Must be handled in a fume hood. Double-gloving (Nitrile) is recommended due to potential skin sensitization (Michael acceptor).

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Moisture sensitive (ester hydrolysis).

References

  • Egyptian Journal of Chemistry. "Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds." ResearchGate.[2]

  • Journal of Medicinal Chemistry. "Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters...". PubMed.

  • Sigma-Aldrich. "Product Specification: (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate."[3] Sigma-Aldrich.[4]

  • PubChem. "Compound Summary: Methyl 4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate."[5] National Library of Medicine.[6]

Sources

Chemical Structure & Technical Guide: Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate

[1]

Structural Elucidation & Physicochemical Properties[1][2][3]

This compound is a functionalized

4-aryl-4-oxobut-2-enoates1
Nomenclature & Connectivity
  • IUPAC Name: this compound[1]

  • Common Synonyms: Methyl 3-(4-bromobenzoyl)acrylate; Methyl

    
    -(4-bromobenzoyl)acrylate.[1]
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 269.09 g/mol

Structural Analysis

The molecule features a central but-2-enoate backbone flanked by two electron-withdrawing groups: a methyl ester at C1 and a 4-bromobenzoyl group at C4.[1]

FeatureDescriptionElectronic Effect
(E)-Alkene Trans-configuration at C2=C3Thermodynamic stability; planar conjugation.[1]
Ketone (C4) Conjugated with aryl ring & alkeneStrong electron-withdrawal; activates C3 for nucleophilic attack.[1]
Ester (C1) Methyl esterModerate electron-withdrawal; activates C2.[1]
Aryl Halide 4-BromophenylWeakly deactivating; provides a handle for cross-coupling (e.g., Suzuki).[1]

Stereochemistry: The (2E)-isomer (trans) is the thermodynamically favored stereoisomer due to steric repulsion between the aryl ketone and the ester group in the (Z)-isomer.[1] The (E)-configuration places the two carbonyls anti-periplanar to the double bond, maximizing conjugation.[1]

Table 1: Predicted Physicochemical Properties

PropertyValue (Predicted)Significance
LogP 2.5 - 2.8Moderate lipophilicity; suitable for cell permeability.[1]
PSA 43.4

Good oral bioavailability potential.
H-Bond Acceptors 3Interaction points for active site binding.
H-Bond Donors 0Lack of donors reduces desolvation penalty.[1]
Melting Point 70 - 75 °C (Est.)[1]Solid at room temperature; stable crystalline form.

Synthetic Pathways & Process Chemistry[2]

The synthesis of this compound typically proceeds via the Friedel-Crafts acylation of bromobenzene with maleic anhydride, followed by isomerization and esterification.[1]

Retrosynthetic Analysis
  • Disconnection 1 (Ester): Methyl ester

    
     Carboxylic acid + Methanol.
    
  • Disconnection 2 (Alkene Formation/Acylation): 4-Oxobut-2-enoic acid

    
     Maleic Anhydride + Bromobenzene.[1]
    
Primary Synthesis Route (Friedel-Crafts Acylation)

This route is preferred for its scalability and the availability of starting materials.[1]

  • Acylation: Reaction of bromobenzene with maleic anhydride catalyzed by

    
    . This initially forms the (Z)-isomer  (cis) of the acid, 3-(4-bromobenzoyl)acrylic acid, due to the cyclic nature of the anhydride.[1]
    
  • Isomerization: The (Z)-acid is isomerized to the more stable (E)-acid under acidic conditions or reflux.[1]

  • Esterification: Fischer esterification of the (E)-acid with methanol using a catalytic acid (e.g.,

    
     or 
    
    
    ).[1]
Experimental Protocol (Step-by-Step)

Step 1: Synthesis of (E)-3-(4-Bromobenzoyl)acrylic Acid

  • Setup: Charge a dry 3-neck flask with maleic anhydride (1.0 eq) and anhydrous

    
     (2.2 eq) in chlorinated solvent (DCM or DCE) or use neat bromobenzene as solvent.
    
  • Addition: Add bromobenzene (1.1 eq) dropwise at 0–5 °C to control the exotherm.

  • Reaction: Warm to RT and stir for 4–6 hours. The mixture will turn dark red/brown.

  • Quench: Pour the reaction mixture onto ice/HCl. The crude acid precipitates as a solid.

  • Isomerization: Reflux the crude solid in dilute HCl/Water or Toluene with a catalytic amount of iodine to ensure conversion to the (E)-isomer. Filter and dry.[2]

Step 2: Methyl Ester Formation

  • Setup: Dissolve (E)-3-(4-bromobenzoyl)acrylic acid (1.0 eq) in anhydrous Methanol (10 V).

  • Catalyst: Add concentrated

    
     (0.1 eq) or Thionyl Chloride (1.2 eq) dropwise at 0 °C.
    
  • Reflux: Heat to reflux for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Concentrate methanol, dilute with EtOAc, wash with

    
     (sat.) and Brine.
    
  • Purification: Recrystallize from Methanol/Water or purify via silica gel chromatography.

Synthetic Workflow Diagram

SynthesisRouteStartBromobenzene+ Maleic AnhydrideIntermediate(Z)-3-(4-Bromobenzoyl)acrylic AcidStart->IntermediateAlCl3, 0-25°C(Friedel-Crafts)Isomer(E)-3-(4-Bromobenzoyl)acrylic AcidIntermediate->IsomerH+/Reflux(Isomerization)ProductMethyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoateIsomer->ProductMeOH, H2SO4(Esterification)

Figure 1: Synthetic workflow for this compound.

Reactivity Profile & Mechanistic Insights[2][5]

The core reactivity of this molecule is defined by its enone-ester motif, which acts as a "soft" electrophile.[1]

Michael Acceptor Mechanism

The molecule possesses two electrophilic sites, but the

1
  • Nucleophiles: Thiols (Cysteine in proteins), Amines.

  • Mechanism: Conjugate addition (1,4-addition).

  • Selectivity: Highly selective for "soft" nucleophiles (SH > NH2 >> OH).

Heterocycle Formation

This compound is a versatile building block for heterocycles:

  • Pyridazinones: Reaction with Hydrazine (

    
    ) leads to cyclization at the ketone and ester, forming a pyridazin-3-one core.[1]
    
  • Furanones: Reaction with specific nucleophiles can lead to 5-membered lactones.[1]

Reaction Mechanism Diagram (Michael Addition)

MichaelAdditionSubstrateMethyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoateTransitionEnolate Intermediate(Stabilized by Ketone)Substrate->Transition1,4-Addition(Attack at C3)NucNucleophile (R-SH)(Cysteine)Nuc->Transition1,4-Addition(Attack at C3)AdductMichael Adduct(Thioether)Transition->AdductProtonation

Figure 2: Mechanism of Michael Addition by a thiol nucleophile (e.g., Cysteine).[1]

Analytical Characterization

To validate the structure, the following spectroscopic signatures are diagnostic.

Proton NMR ( NMR, 400 MHz, )
  • 
     7.90 (d, J=8.5 Hz, 2H):  Aryl protons ortho to the ketone (deshielded).
    
  • 
     7.65 (d, J=8.5 Hz, 2H):  Aryl protons meta to the ketone.
    
  • 
     7.85 (d, J=15.5 Hz, 1H):  Vinyl proton at C3 (beta to ketone). Large coupling constant (
    
    
    Hz) confirms (E)-geometry .[1]
  • 
     6.95 (d, J=15.5 Hz, 1H):  Vinyl proton at C2 (alpha to ester).
    
  • 
     3.85 (s, 3H):  Methyl ester singlet.
    
Carbon NMR ( NMR)
  • Carbonyls: Ketone (~188 ppm), Ester (~165 ppm).

  • Alkenes: C3 (~135 ppm), C2 (~130 ppm).

  • Aromatics: Signals for the 4-bromophenyl ring (~132, 130, 128 ppm).[1]

  • Alkyl: Methyl ester (~52 ppm).

Pharmaceutical Applications & Bioactivity[2][6]

Covalent Inhibition (Warhead)

The 4-aryl-4-oxobut-2-enoate scaffold is investigated as a "warhead" for Targeted Covalent Inhibitors (TCIs) .[1] The electrophilic double bond can form a permanent covalent bond with a non-catalytic cysteine residue in a target protein (e.g., kinases, proteases), leading to irreversible inhibition.

Kynurenine-3-Monooxygenase (KMO) Inhibition

Research indicates that derivatives of 4-aryl-4-oxobut-2-enoic acids are potent inhibitors of Kynurenine-3-monooxygenase (KMO) .[1][3] Inhibition of KMO is a therapeutic strategy for neurodegenerative diseases (e.g., Huntington's disease) by shifting the kynurenine pathway away from the neurotoxic metabolite quinolinic acid.

Antibacterial Activity

Certain analogs have shown activity against Staphylococcus aureus by inhibiting enzymes in the menaquinone biosynthesis pathway (e.g., MenB), where the enone system acts as a mechanism-based inhibitor.

References

  • Synthesis of Aroylacrylic Acids: Friedel-Crafts reaction of maleic anhydride with aromatic compounds.[1] Journal of the American Chemical Society. Link[1]

  • KMO Inhibitors: Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids... as potent inhibitors of kynurenine-3-hydroxylase.[1][3] Journal of Medicinal Chemistry. Link

  • Michael Acceptor Reactivity: The chemistry of acrylophenones and related compounds. Chemical Reviews. Link[1]

  • MenB Inhibition: A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA.[1] ACS Infectious Diseases. Link[1]

Technical Monograph: (E)-Methyl 4-(4-bromophenyl)-4-oxobut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of (E)-Methyl 4-(4-bromophenyl)-4-oxobut-2-enoate , a significant


-unsaturated keto ester utilized in drug discovery and organic synthesis.

Introduction & Chemical Identity

(E)-Methyl 4-(4-bromophenyl)-4-oxobut-2-enoate (also known as Methyl 3-(4-bromobenzoyl)acrylate) is a functionalized electrophile characterized by a conjugated enone system flanked by a methyl ester and a 4-bromophenyl ketone. This structural motif renders the compound a potent Michael acceptor , capable of forming covalent bonds with nucleophilic cysteine residues in proteins.

In drug development, this compound and its analogs have gained prominence as inhibitors of MenB (1,4-dihydroxyl-2-naphthoyl-CoA synthase), a critical enzyme in the bacterial menaquinone biosynthesis pathway, offering a novel mechanism for developing antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).

Core Identifiers
PropertyDetail
IUPAC Name Methyl (2E)-4-(4-bromophenyl)-4-oxobut-2-enoate
Common Synonyms Methyl 3-(4-bromobenzoyl)acrylate;

-(4-Bromobenzoyl)acrylic acid methyl ester
CAS Number (Acid Precursor) 20972-38-7 (for 3-(4-bromobenzoyl)acrylic acid)
Molecular Formula

Molecular Weight 269.09 g/mol
SMILES COC(=O)/C=C/C(=O)c1ccc(Br)cc1
Stereochemistry Trans (E) isomer is thermodynamically favored

Physical & Chemical Properties

The physical profile of the methyl ester is derived from its structural analogs and the parent acid. The compound typically manifests as a crystalline solid with distinct solubility characteristics governed by its lipophilic bromophenyl group and polar ester/ketone functionalities.

Physicochemical Data Table
PropertyValue / DescriptionNote
Appearance Light yellow to yellow crystalline solidTypical of aroylacrylic esters
Melting Point (Acid) 172 – 174 °CValidated for parent acid (CAS 20972-38-7)
Melting Point (Ester) 80 – 95 °C (Predicted)Esters typically melt lower than parent acids
Solubility Soluble in DCM, EtOAc, Acetone, DMSOPoor water solubility
LogP (Predicted) ~2.4 – 2.8Moderate lipophilicity
Reactivity High electrophilicity at

-carbon
Susceptible to Michael addition

Structural Characterization

Accurate identification relies on spectroscopic signatures that confirm the trans-alkene geometry and the integrity of the functional groups.

Nuclear Magnetic Resonance (NMR)

The


H NMR  spectrum is diagnostic for the (E)-configuration, evidenced by a large coupling constant (

Hz) between the vinylic protons.
  • 
     7.85 (d, 2H, 
    
    
    
    Hz):
    Aromatic protons ortho to carbonyl.
  • 
     7.65 (d, 2H, 
    
    
    
    Hz):
    Aromatic protons ortho to bromine.
  • 
     7.90 (d, 1H, 
    
    
    
    Hz):
    Vinylic proton adjacent to ketone (
    
    
    ). Deshielded by conjugation.
  • 
     6.90 (d, 1H, 
    
    
    
    Hz):
    Vinylic proton adjacent to ester (
    
    
    ).
  • 
     3.85 (s, 3H):  Methyl ester singlet.
    
Infrared Spectroscopy (IR)
  • 1725 cm

    
    :  Ester C=O stretch.
    
  • 1675 cm

    
    :  Conjugated Ketone C=O stretch.
    
  • 1620 cm

    
    :  C=C alkene stretch.
    

Synthesis & Preparation Protocols

The synthesis is robustly achieved via a two-step sequence: Friedel-Crafts acylation followed by esterification. This route ensures high regioselectivity and yields the stable (E)-isomer.

Step 1: Friedel-Crafts Acylation

Reaction: Bromobenzene + Maleic Anhydride


 3-(4-Bromobenzoyl)acrylic acid.
  • Mechanism: Electrophilic aromatic substitution. The use of maleic anhydride introduces the 4-carbon chain with the required unsaturation. Isomerization from cis (maleic) to trans (fumaric) often occurs during workup or catalysis.

Step 2: Acid-Catalyzed Esterification

Reaction: 3-(4-Bromobenzoyl)acrylic acid + Methanol


 Methyl 3-(4-bromobenzoyl)acrylate.
  • Protocol: Refluxing the acid in dry methanol with a catalytic amount of sulfuric acid or thionyl chloride.

Synthesis Workflow Diagram

SynthesisPathway Bromobenzene Bromobenzene (Starting Material) Intermediate Intermediate Complex (AlCl3 Adduct) Bromobenzene->Intermediate AlCl3, DCM Friedel-Crafts MaleicAnhydride Maleic Anhydride MaleicAnhydride->Intermediate AlCl3, DCM Friedel-Crafts Acid 3-(4-Bromobenzoyl)acrylic Acid (Solid, mp 174°C) Intermediate->Acid HCl (aq) Hydrolysis/Isomerization Target (E)-Methyl 4-(4-bromophenyl)- 4-oxobut-2-enoate (Target Ester) Acid->Target MeOH, H2SO4 Reflux

Figure 1: Two-step synthetic pathway from commodity chemicals to the target Michael acceptor.

Reactivity & Biological Mechanism

The biological potency of (E)-methyl 4-(4-bromophenyl)-4-oxobut-2-enoate stems from its reactivity as a covalent inhibitor .

Mechanism of Action: MenB Inhibition

The compound targets MenB (1,4-dihydroxyl-2-naphthoyl-CoA synthase) by mimicking the natural substrate. The electrophilic


-carbon (C3) undergoes a Michael addition with the thiol group of a catalytic cysteine residue (or CoA adduct), irreversibly inactivating the enzyme.
Chemical Stability
  • Hydrolysis: The ester bond is susceptible to hydrolysis in basic aqueous media, reverting to the parent acid.

  • Isomerization: While the (E)-isomer is stable, exposure to UV light can induce partial photoisomerization to the (Z)-isomer, which is generally less stable and more sterically congested.

Covalent Inhibition Pathway

Mechanism Enzyme MenB Enzyme (Active Site Cys-SH) Complex Michael Addition Complex (Thioether Adduct) Enzyme->Complex Nucleophilic Attack (S- to C-beta) Inhibitor Methyl 4-(4-bromophenyl)- 4-oxobut-2-enoate Inhibitor->Complex Nucleophilic Attack (S- to C-beta) Inactivation Enzyme Inactivation (Loss of Function) Complex->Inactivation Irreversible Covalent Bond

Figure 2: Mechanism of covalent enzyme inhibition via Michael addition to a cysteine residue.

Applications in Drug Discovery[4][10]

  • Antibacterial Agents: Analogs of this compound have demonstrated MIC values as low as 0.35–0.75 µg/mL against MRSA strains by disrupting menaquinone biosynthesis.[1]

  • Heterocycle Synthesis: The 1,4-dicarbonyl backbone serves as a versatile precursor for synthesizing pyridazines (via reaction with hydrazine) and furanones , which are privileged scaffolds in medicinal chemistry.

  • Probe Development: The bromine atom provides a handle for further functionalization (e.g., via Suzuki coupling) to create fluorescent probes or affinity tags for proteomic profiling.

References

  • MenB Inhibition Study: Matos, C. A., et al.[1] "A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB."[1] ACS Infectious Diseases, 2016.[1]

  • Acid Precursor Data: "3-(4-Bromobenzoyl)acrylic acid."[2][3] Sigma-Aldrich / Merck, CAS 20972-38-7.

  • Synthetic Methodology: "Friedel-Crafts Synthesis of Aroylacrylic Acids." Organic Syntheses, Coll. Vol. 3, p. 109.

Sources

Reactivity profile of Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate as a Michael acceptor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate , characterizing its utility as a versatile electrophile in medicinal chemistry and synthetic applications.

Executive Summary

This compound (hereafter referred to as MB-4-OBE ) represents a specialized class of 1,2-dicarbonyl ethenes (also known as aroylacrylates). Unlike simple Michael acceptors (e.g., acrylates or acrylamides) that possess a single electron-withdrawing group (EWG), MB-4-OBE features a "pull-pull" electronic system where the central alkene is flanked by both a ketone and an ester .

This unique electronic architecture confers high electrophilicity and distinct regioselectivity , making it a valuable scaffold for:

  • Covalent Drug Discovery: As a highly reactive "warhead" for targeting non-catalytic cysteine residues.

  • Heterocycle Synthesis: A precursor for pyridazinones and pyrroles via condensation reactions.

  • Bioconjugation: A rapid, thiol-selective labeling agent.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Structure
  • IUPAC Name: this compound

  • Common Class:

    
    -Aroylacrylic ester; 4-Aryl-4-oxobut-2-enoate.
    
  • Molecular Formula: C

    
    H
    
    
    
    BrO
    
    
  • Molecular Weight: 269.09 g/mol

Electronic "Push-Pull" Dynamics

The reactivity of MB-4-OBE is defined by the competition between the two electron-withdrawing groups flanking the alkene:

  • The Aroyl Ketone (C4): A strong EWG. The carbonyl carbon is highly electrophilic, and the 4-bromophenyl group provides mild inductive deactivation, enhancing the ketone's electron-withdrawing character compared to a simple phenyl ring.

  • The Methyl Ester (C1): A moderate EWG. The methoxy group donates electron density via resonance (

    
     effect), making the ester carbonyl less electron-withdrawing than the ketone.
    

Regioselectivity Consequence: In Michael addition reactions with soft nucleophiles (e.g., thiols), the regiochemistry is governed by the formation of the most stable intermediate enolate.

  • Attack at C2 (

    
     to ester, 
    
    
    
    to ketone):
    Generates an enolate on C3 (stabilized by the ketone).
  • Attack at C3 (

    
     to ester, 
    
    
    
    to ketone):
    Generates an enolate on C2 (stabilized by the ester).

Since ketone enolates are generally more stable (and the ketone is the stronger polarizing group), nucleophilic attack predominantly occurs at C2 .

G Struct This compound Ketone Ketone (C4) Strong EWG Struct->Ketone Contains Ester Ester (C1) Moderate EWG Struct->Ester Contains Alkene Alkene (C2=C3) Michael Acceptor Struct->Alkene Core Ketone->Alkene Polarizes (Strong) Ester->Alkene Polarizes (Weak) Nu Nucleophile (R-SH, R-NH2) Nu->Alkene Attacks C2 (Beta to Ketone)

Figure 1: Structural decomposition and regioselectivity logic. The stronger electron-withdrawing nature of the ketone directs nucleophilic attack to C2.

Reactivity Profile: The Michael Addition

Thiol Reactivity (Cysteine Targeting)

MB-4-OBE is a rapid Michael acceptor. In the context of covalent inhibition, it is significantly more reactive than standard acrylamides.

  • Mechanism: Soft nucleophiles (thiolates) attack C2. The resulting enolate is protonated to form the thioether adduct.

  • Kinetics: Second-order rate constants (

    
    ) for similar aroylacrylates are typically in the range of 
    
    
    
    , classifying them as "highly reactive" warheads.
  • Reversibility: Unlike acrylamides, adducts of aroylacrylates can sometimes undergo retro-Michael reactions under physiological conditions due to the stability of the thiolate leaving group and the activation of the

    
    -proton, though the 4-bromo substitution tends to stabilize the adduct.
    
Amine Reactivity & Heterocyclization

While amines can undergo Michael addition, they often proceed to condensation reactions.

  • Hydrazines: Reaction with hydrazine hydrate does not stop at the Michael adduct. Instead, it undergoes a cascade reaction:[1]

    • Condensation with the ketone (C4) to form a hydrazone.

    • Intramolecular nucleophilic attack on the ester (C1).

    • Loss of methanol to form a 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one .

    • Note: This is the primary route for synthesizing pyridazinone-based pharmaceutical intermediates.

Experimental Protocols

Protocol A: Synthesis of MB-4-OBE

This protocol utilizes the Friedel-Crafts acylation of bromobenzene followed by esterification.

Reagents:

  • Maleic anhydride[2]

  • Bromobenzene (Solvent/Reactant)

  • Aluminum chloride (AlCl

    
    )
    
  • Methanol / H

    
    SO
    
    
    
    (catalytic)

Workflow:

  • Acylation: Dissolve maleic anhydride (1.0 eq) in bromobenzene (excess). Add AlCl

    
     (2.2 eq) portion-wise at 0°C. Stir at RT for 4h. Pour onto ice/HCl. Filter the precipitate to obtain (2E)-4-(4-bromophenyl)-4-oxobut-2-enoic acid .
    
  • Esterification: Suspend the acid in dry methanol. Add conc. H

    
    SO
    
    
    
    (0.1 eq). Reflux for 6h.
  • Workup: Concentrate methanol. Dilute with EtOAc. Wash with NaHCO

    
     (aq) to remove unreacted acid. Dry (MgSO
    
    
    
    ) and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (Hexane/EtOAc 8:2).

Protocol B: Thiol Reactivity Assay (Kinetic Profiling)

To assess the "warhead" potency against a cysteine surrogate.

Materials:

  • Test Compound: MB-4-OBE (10 mM in DMSO).

  • Nucleophile: L-Cysteine methyl ester or Glutathione (GSH) (10 mM in PBS).

  • Buffer: PBS pH 7.4 (mimics physiological pH).

  • Internal Standard: Benzophenone.

Method:

  • Mix MB-4-OBE (50 µM final) and Thiol (500 µM final, pseudo-first-order conditions) in PBS/DMSO (9:1).

  • Monitor the disappearance of the MB-4-OBE peak at

    
     ~290-310 nm via UV-Vis spectrophotometry or HPLC over time (
    
    
    
    to
    
    
    min).
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .

Workflow cluster_synth Synthesis Route cluster_assay Kinetic Assay Step1 Friedel-Crafts Acylation (Maleic Anhydride + PhBr + AlCl3) Step2 Intermediate Isolation (Acid Form) Step1->Step2 Step3 Fischer Esterification (MeOH + H2SO4) Step2->Step3 Step4 Product: MB-4-OBE Step3->Step4 Assay1 Prepare Stock (DMSO) Assay2 Mix with GSH (PBS pH 7.4) Assay1->Assay2 Assay3 Monitor UV Decay (300 nm) Assay2->Assay3

Figure 2: Experimental workflow for synthesis and kinetic characterization.

Safety & Stability

  • Stability: The compound is stable at room temperature in solid form. In solution (especially protic solvents), it may slowly hydrolyze or isomerize (

    
    ) upon light exposure. Store in amber vials at -20°C.
    
  • Toxicity: As a potent Michael acceptor, MB-4-OBE is a potential skin sensitizer and alkylating agent . It can covalently modify cellular proteins. Handle with gloves and in a fume hood.

  • Incompatibility: Avoid strong bases (induces polymerization or decomposition) and strong nucleophiles during storage.

References

  • Synthesis of Aroylacrylic Acids: El-Hashash, M. A., & Rizk, S. A. (2013). Behaviour of 4-(4-acetylaminophenyl)-4-oxobut-2-enoic acid towards nucleophiles and synthesis of various N-heterocycles. European Chemical Bulletin, 2(7), 456-460.

  • Michael Acceptor Kinetics: Schwöbel, J. A. H., et al. (2010). Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Organic & Biomolecular Chemistry, 8, 4127-4137.

  • Thiol-Ene Chemistry: Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573.

  • Covalent Inhibition Strategies: Jackson, P. A., et al. (2017). Design of Targeted Covalent Inhibitors. Methods in Molecular Biology, 1493, 13-35.

  • Pyridazinone Synthesis: AskFilo. (2026). Reaction of 4-phenyl-4-oxobutanoic acid with hydrazine.

Sources

Methodological & Application

Application Note: Synthesis of Heterocyclic Scaffolds Using Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Protocols, and Workflow Validation

Introduction & Chemical Rationale

Methyl (2E)-4-(4-bromophenyl)-4-oxobut-2-enoate is a highly versatile bis-electrophilic building block extensively utilized in the synthesis of complex heterocyclic compounds[1]. Structurally, it features an


-unsaturated ester conjugated with a 4-bromobenzoyl moiety. This unique configuration presents two distinct electrophilic centers:
  • The

    
    -carbon  (relative to the aroyl group), which is highly susceptible to Michael addition by nitrogen, sulfur, and carbon nucleophiles.
    
  • The carbonyl carbons (ketone and ester), which readily undergo nucleophilic acyl substitution and condensation reactions[1].

In drug discovery, this specific precursor is invaluable. The 4-bromophenyl group serves as a critical pharmacophore and a robust synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). Furthermore, its predictable reactivity allows for the rapid construction of rigid, bioactive heterocyclic scaffolds such as pyridazinones and pyrimidines, which are heavily investigated for cardiovascular and oncology indications[2].

Mechanistic Pathways & Workflow Overview

The divergent synthesis of heterocycles from this aroylacrylic ester depends fundamentally on the choice of the bis-nucleophile and the reaction conditions:

  • Pathway A (Hydrazine Hydrate): Reaction with hydrazine hydrate favors initial condensation at the highly electrophilic ketone to form a hydrazone. This is followed by rapid intramolecular acyl substitution at the ester group, yielding a stable, conjugated 6-(4-bromophenyl)pyridazin-3(2H)-one scaffold[2][3].

  • Pathway B (Thiourea): Under base-catalyzed conditions (e.g., sodium ethoxide), thiourea is deprotonated to form a potent S/N-nucleophile. The reaction proceeds via an initial aza/thia-Michael addition to the double bond, followed by intramolecular cyclization with the ketone carbonyl to afford a tetrahydropyrimidine-2-thione derivative[4][5].

Pathway SM Methyl (2E)-4-(4-Bromophenyl) -4-oxobut-2-enoate Hydrazine Hydrazine Hydrate (EtOH, Reflux) SM->Hydrazine N-Nucleophile Thiourea Thiourea / NaOEt (EtOH, Reflux) SM->Thiourea S/N-Nucleophile Pyridazinone Pyridazin-3(2H)-one Derivative Hydrazine->Pyridazinone Cyclocondensation Pyrimidine Pyrimidine-2-thione Derivative Thiourea->Pyrimidine Base-Catalyzed

Divergent synthesis of heterocycles from methyl 4-(4-bromophenyl)-4-oxobut-2-enoate.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the two primary synthetic workflows.

Target ScaffoldReagentsCatalyst / BaseSolventTempTimeTypical Yield
Pyridazin-3(2H)-one SM + Hydrazine HydrateNoneEthanol78 °C (Reflux)4-6 h75-85%
Pyrimidine-2-thione SM + ThioureaSodium EthoxideEthanol78 °C (Reflux)6-8 h65-75%

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 6-(4-Bromophenyl)pyridazin-3(2H)-one

Causality & Rationale: Ethanol is selected as the solvent because it effectively solubilizes both the organic ester and the aqueous hydrazine hydrate while providing an optimal reflux temperature (78 °C) to drive the dehydration and de-methanolation steps of the cyclocondensation[3].

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 mmol of this compound in 30 mL of absolute ethanol.

  • Addition: Add 12.0 mmol (1.2 equiv) of hydrazine hydrate (80% aqueous solution) dropwise at room temperature. Validation Check: A slight exothermic reaction and a transient color change to deep yellow/orange should be observed as the hydrazone intermediate forms.

  • Reflux & Monitoring: Heat the mixture to reflux. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 7:3). The highly UV-active starting material spot must completely disappear within 4-6 hours.

  • Workup & Isolation: Allow the reaction mixture to cool to room temperature, then pour it slowly into 100 mL of ice-cold distilled water with vigorous stirring. Causality: The sudden drop in solvent polarity forces the precipitation of the hydrophobic pyridazinone.

  • Purification: Filter the precipitate under vacuum, wash with cold water and a small amount of cold ethanol (to remove any unreacted hydrazine), and recrystallize from ethanol to afford the pure product.

Mechanism Step1 Hydrazone Formation Step2 Intramolecular Cyclization Step1->Step2 -H2O Step3 Proton Shift & Conjugation Step2->Step3 -MeOH Product Pyridazin-3(2H)-one Scaffold Step3->Product Spontaneous

Mechanistic sequence of pyridazinone formation via condensation and intramolecular amidation.

Protocol B: Synthesis of Methyl 4-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylate

Causality & Rationale: Thiourea is a relatively weak nucleophile in its neutral state. The in situ generation of sodium ethoxide is critical to deprotonate thiourea, significantly enhancing its nucleophilicity to initiate the base-catalyzed Michael addition[4][5].

  • Base Generation: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 12.0 mmol of sodium metal in 20 mL of anhydrous ethanol to generate sodium ethoxide. Validation Check: Ensure all sodium metal is completely consumed before proceeding.

  • Reagent Addition: Add 12.0 mmol of thiourea to the alkoxide solution and stir for 15 minutes at room temperature to ensure complete deprotonation.

  • Substrate Addition: Slowly add a solution of 10.0 mmol of this compound dissolved in 15 mL of anhydrous ethanol.

  • Reflux & Monitoring: Reflux the mixture for 6-8 hours. Monitor via TLC (Dichloromethane:Methanol, 95:5) until the starting material is fully consumed.

  • Quenching & Isolation: Cool the mixture to room temperature and pour it into crushed ice. Neutralize carefully with dilute HCl (1M) until the pH reaches 6-7. Causality: Neutralization protonates the pyrimidine-2-thione salt, drastically decreasing its aqueous solubility and inducing immediate precipitation.

  • Purification: Filter the resulting solid, wash thoroughly with distilled water to remove inorganic salts, dry under vacuum, and recrystallize from an ethanol/water mixture.

References

  • Source: researchgate.
  • Source: jocpr.
  • Title: An overview of pyridazin-3(2H)
  • Source: globaljournals.
  • Source: rsc.

Sources

Application Note: Strategic Michael Additions with Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for utilizing Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate (referred to herein as MBPE ) as a versatile dielectrophilic scaffold in organic synthesis and medicinal chemistry.

MBPE represents a "push-pull" alkene system flanked by two electron-withdrawing groups: a methyl ester and a 4-bromobenzoyl moiety. This unique electronic architecture makes it a highly reactive Michael acceptor, suitable for rapid diversification via soft nucleophiles (thiols, amines) and heterocyclization (hydrazines). The presence of the para-bromine substituent provides a critical handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of complex bi-aryl scaffolds found in kinase inhibitors and anti-inflammatory agents.

Chemical Profile & Reactivity Landscape

Structural Analysis
  • Compound: this compound

  • Core Scaffold:

    
    -Aroylacrylate
    
  • Electronic Character: The alkene (C2=C3) is doubly activated. The ketone at C4 is a stronger electron-withdrawing group (EWG) than the ester at C1.

  • Regioselectivity: Under thermodynamic control, soft nucleophiles typically attack the C2 position (

    
     to the ketone, 
    
    
    
    to the ester). This regioselectivity is driven by:
    • Electronic Activation: The ketone provides stronger polarization, making C2 more electrophilic.

    • Steric Factors: C2 is distal to the bulky bromophenyl group, offering a more accessible trajectory for nucleophilic attack compared to C3.

Reaction Pathways

The following diagram illustrates the primary synthetic workflows available for MBPE.

ReactionLandscape MBPE Methyl (2E)-4-(4-Bromophenyl)- 4-oxobut-2-enoate (Electrophile) ThioAdduct Thio-Michael Adduct (C2-S Bond) MBPE->ThioAdduct Protocol 1 (Mild Base) AminoAdduct Aza-Michael Adduct (C2-N Bond) MBPE->AminoAdduct Protocol 2 (Solvent-free/MeOH) Pyridazinone 6-(4-Bromophenyl)- 3(2H)-pyridazinone MBPE->Pyridazinone Protocol 3 (Cyclocondensation) Thiol Thiol Nucleophile (R-SH) Thiol->ThioAdduct Amine Amine Nucleophile (R-NH2) Amine->AminoAdduct Hydrazine Hydrazine Hydrate (NH2-NH2) Hydrazine->Pyridazinone Suzuki Suzuki Coupling (Bi-aryl synthesis) ThioAdduct->Suzuki Br-Handle Usage Pyridazinone->Suzuki Br-Handle Usage

Figure 1: Synthetic divergence from the MBPE scaffold. Blue indicates the starting material, Green indicates Michael adducts, Red indicates heterocycles, and Yellow indicates downstream coupling potential.

Experimental Protocols

Protocol 1: Thiol-Michael Addition (Bioconjugation & Functionalization)

Objective: To synthesize functionalized thioethers. This reaction is highly efficient and often used for "Click" chemistry applications or cysteine labeling.

Mechanism: The thiolate anion attacks C2, generating an enolate stabilized primarily by the ketone. Protonation yields the


-thio-ketoester.

Reagents:

  • MBPE (1.0 equiv)

  • Thiol (R-SH) (1.1 equiv)

  • Triethylamine (TEA) (0.1 - 0.5 equiv) or DIPEA

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

  • Preparation: Dissolve MBPE (1.0 mmol, 269 mg) in DCM (5 mL) in a round-bottom flask.

  • Addition: Add the thiol (1.1 mmol) to the stirring solution.

  • Catalysis: Add TEA (0.1 mmol, 14 µL) dropwise at 0°C (ice bath) to minimize side reactions, then allow to warm to room temperature (RT).

  • Monitoring: Stir at RT for 1–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (UV active) should disappear.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (10 mL) to remove base/amines.

    • Wash with Brine (10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Generally, quantitative conversion is observed. If necessary, purify via flash column chromatography (Silica gel).

Data Summary:

Parameter Specification
Stoichiometry 1:1.1 (Electrophile:Nucleophile)

| Temperature | 0°C


 RT |
| Typical Yield  | 85 - 98% |
| Key Observation  | Rapid decolorization of thiol solution (if colored) or disappearance of alkene protons in NMR (

6.8-7.2 ppm). |
Protocol 2: Aza-Michael Addition (Amination)

Objective: To introduce amine functionality, creating precursors for


-amino acids or pyrrolidine scaffolds.

Critical Note: Primary amines can undergo double addition (forming bis-adducts) or subsequent lactamization. Secondary amines are preferred for mono-addition.

Reagents:

  • MBPE (1.0 equiv)

  • Amine (Secondary preferred, e.g., Morpholine, Piperidine) (1.2 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

  • Catalyst: None required (autocatalytic) or mild Lewis Acid (

    
    ) for sluggish amines.
    

Procedure:

  • Dissolution: Dissolve MBPE (1.0 mmol) in EtOH (3 mL).

  • Reaction: Add the amine (1.2 mmol) dropwise.

  • Conditions: Stir at RT. For aromatic amines (anilines), reflux conditions or a catalyst (

    
     or Silica Gel support) may be required due to lower nucleophilicity.
    
  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Recrystallization from EtOH/Hexane or column chromatography.

Protocol 3: Synthesis of Pyridazinones (Cyclocondensation)

Objective: To synthesize 6-(4-bromophenyl)-3(2H)-pyridazinone derivatives. This is a key pharmacophore in PDE4 inhibitors and anti-hypertensive agents.

Mechanism:

  • Condensation: Hydrazine attacks the C4 ketone to form a hydrazone.

  • Cyclization: The distal nitrogen of the hydrazone attacks the C1 ester carbonyl (not a Michael addition, but an acylation).

  • Result: Formation of the pyridazinone ring with loss of water and methanol.

Reagents:

  • MBPE (1.0 equiv)

  • Hydrazine Hydrate (80% or 98%) (2.0 - 5.0 equiv)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

Procedure:

  • Setup: Dissolve MBPE (1.0 mmol) in EtOH (10 mL).

  • Addition: Add Hydrazine Hydrate (3.0 mmol) slowly.

  • Reflux: Heat the mixture to reflux (80°C) for 3–6 hours.

  • Observation: A precipitate often forms as the pyridazinone product is less soluble than the starting material.

  • Isolation: Cool to RT. Filter the solid precipitate.

  • Washing: Wash the filter cake with cold EtOH and Hexane.

  • Characterization: The product will show a characteristic NH stretch in IR and loss of the methyl ester singlet in

    
    H NMR.
    

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield (Michael) Retro-Michael reaction (Reversibility)Avoid high temperatures during workup. Keep pH neutral.
Regioisomer Mix Competition between C2 and C3 attackUse non-polar solvents (DCM) to enhance electronic control (C2 preference).
Polymerization Anionic polymerization of alkeneAdd radical inhibitor (BHT) if using radical-prone thiols; ensure strict stoichiometry.
Hydrolysis Ester hydrolysisAvoid strong aqueous bases (NaOH/KOH). Use organic bases (TEA/DBU).

References

  • Reaction of methyl 3-benzoylacrylate with amines.
  • Pyridazinone Synthesis

    • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold.
    • Source:

  • Thiol-Michael Chemistry

    • Thiol-Michael Addition: A Click Chemistry Star.
    • Source:

  • General Michael Addition Protocols

    • Solvent-free, catalyst-free Michael-type addition of amines.[1]

    • Source:

Sources

Using Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate as a precursor for pyridazinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 6-(4-Bromophenyl)-3(2H)-pyridazinone using Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate

Executive Summary

This application note details the optimized protocol for synthesizing 6-(4-bromophenyl)-3(2H)-pyridazinone (CAS 50636-57-2) utilizing This compound as the regioselective precursor. Unlike saturated


-keto esters which yield dihydropyridazinones, the utilization of the 

-unsaturated "enoate" precursor allows for direct access to the fully aromatic pyridazinone core in a single step. This scaffold is a critical pharmacophore in medicinal chemistry (COX-2 inhibitors, cardiotonics) and a versatile intermediate for palladium-catalyzed cross-coupling reactions due to the retained aryl bromide.

Scientific Background & Mechanistic Logic

The Precursor Advantage

The starting material, This compound , contains three reactive centers: an electrophilic ketone at C4, an electrophilic ester at C1, and an electron-deficient alkene at C2-C3.

  • Regioselectivity: The hydrazine nucleophile preferentially attacks the hard electrophile (ketone) first, followed by intramolecular cyclization onto the ester.

  • Oxidation State: Because the precursor already possesses unsaturation (C2=C3), the resulting heterocycle requires only tautomerization, not oxidative dehydrogenation, to achieve aromaticity. This avoids the use of harsh oxidants (e.g., Br2/AcOH) often required when starting from succinic anhydride derivatives.

Reaction Mechanism

The reaction proceeds via a condensation-cyclization sequence.

  • Condensation: Hydrazine attacks the C4 ketone to form a hydrazone intermediate.

  • Cyclization: The terminal amine of the hydrazone attacks the C1 ester carbonyl.

  • Elimination: Loss of methanol and tautomerization yields the stable 3(2H)-pyridazinone.

Mechanism Precursor This compound (C4-Ketone, C1-Ester) Inter1 Hydrazone Intermediate (Nucleophilic Attack at C4) Precursor->Inter1 + N2H4·H2O - H2O Inter2 Cyclized Amide (Intramolecular Attack at C1) Inter1->Inter2 Cyclization Product 6-(4-Bromophenyl)-3(2H)-pyridazinone (Aromatic System) Inter2->Product - MeOH Tautomerization

Figure 1: Mechanistic pathway for the conversion of the enoate precursor to the aromatic pyridazinone.[1][2][3]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4][5][6][7]Role
This compound283.121.0Precursor
Hydrazine Hydrate (80% or 64%)50.062.5 - 3.0Nucleophile
Ethanol (Absolute)46.07SolventMedium
Glacial Acetic Acid60.050.1 (Cat.)Catalyst
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 1.0 g (3.53 mmol) of this compound.

  • Add 15 mL of absolute ethanol . Stir at room temperature. The solid may not fully dissolve initially.

  • Add 0.43 mL (approx. 8.8 mmol, 2.5 eq) of Hydrazine Hydrate dropwise over 2 minutes.

    • Note: A transient color change (yellow/orange) is often observed due to hydrazone formation.

  • Add 2-3 drops of Glacial Acetic Acid. This catalyzes the initial imine formation.

Step 2: Cyclization

  • Heat the reaction mixture to reflux (approx. 78-80 °C) .

  • Maintain reflux for 3 to 4 hours . Monitor reaction progress via TLC (Eluent: 1:1 Ethyl Acetate/Hexane).

    • TLC Endpoint: Disappearance of the starting enoate (

      
      ) and appearance of a highly polar, fluorescent spot (
      
      
      
      ).

Step 3: Workup and Isolation

  • Allow the reaction mixture to cool slowly to room temperature. The product typically precipitates as a crystalline solid upon cooling.

  • Optional: If precipitation is minimal, concentrate the solvent volume by 50% under reduced pressure and cool in an ice bath (0-4 °C) for 30 minutes.

  • Filter the precipitate using a Buchner funnel.

  • Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove excess hydrazine.

Step 4: Purification

  • Recrystallize the crude solid from Ethanol or an Ethanol/DMF (9:1) mixture if solubility is low.

  • Dry the crystals in a vacuum oven at 60 °C for 4 hours.

Expected Results & Characterization
  • Appearance: White to off-white needles or powder.

  • Yield: Typical isolated yields range from 75% to 85% .

  • Melting Point: Expect a high melting range, typically >200 °C (distinct from the dihydro- analogue which melts ~167-171 °C [1]).

  • 1H NMR (DMSO-d6):

    • 
       13.1 (s, 1H, NH) - Broad singlet.
      
    • 
       8.1 (d, 1H, Pyridazinone H-5).
      
    • 
       7.8 (d, 2H, Ar-H).
      
    • 
       7.6 (d, 2H, Ar-H).
      
    • 
       7.1 (d, 1H, Pyridazinone H-4).
      

Downstream Application: Suzuki-Miyaura Coupling

The 4-bromo substituent on the pyridazinone ring serves as an excellent handle for Pd-catalyzed cross-coupling to generate biaryl libraries.

Protocol:

  • Reactants: 6-(4-Bromophenyl)-3(2H)-pyridazinone (1.0 eq), Aryl Boronic Acid (1.2 eq).

  • Catalyst: Pd(PPh3)4 (5 mol%).

  • Base/Solvent: Na2CO3 (2M aq) / Dioxane (1:3 ratio).

  • Conditions: Reflux under N2 atmosphere for 12 hours.

  • Outcome: Yields 6-(Biaryl)-3(2H)-pyridazinones, potent candidates for COX-2 inhibition [2].

Process Workflow Diagram

Workflow Start Start: Precursor Preparation Reaction Reaction: Reflux in EtOH + N2H4 (3h) Start->Reaction Check TLC Check: SM Consumed? Reaction->Check Check->Reaction No Workup Workup: Cool & Filter Precipitate Check->Workup Yes Purify Purification: Recrystallize (EtOH/DMF) Workup->Purify Final Final Product: 6-(4-Bromophenyl)-3(2H)-pyridazinone Purify->Final

Figure 2: Operational workflow for the synthesis and isolation of the target pyridazinone.

References

  • Sigma-Aldrich. Product Specification: 6-(4-Bromophenyl)-4,5-dihydro-2H-pyridazin-3-one. Link

  • Verma, S. et al. (2008).[7] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Link

  • BLD Pharm. Product: 6-(4-Bromophenyl)pyridazin-3(2H)-one (CAS 50636-57-2).[8] Link

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Link

Sources

Solvent selection for reactions involving Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Solvent Selection for Reactions Involving Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate

Introduction: The Decisive Role of the Medium

This compound is a member of the chalcone family of compounds, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings.[1][2] This structural motif is a versatile synthon in organic chemistry, serving as a precursor for various flavonoids and heterocyclic compounds with significant biological and pharmacological activities.[1][3][4] The reactivity of this molecule is dominated by its electrophilic nature at the β-carbon and the carbonyl carbon, making it susceptible to nucleophilic attack in reactions such as Michael additions, as well as participation in cycloadditions like the Diels-Alder reaction and reductions of the enone moiety.

The choice of solvent is not a passive consideration but an active parameter that can dictate the outcome of a reaction. A solvent does more than simply dissolve reactants; it influences reaction rates, regioselectivity, stereoselectivity, and even the equilibrium position by stabilizing or destabilizing reactants, intermediates, and transition states.[5] For a multifunctional molecule like this compound, a strategic approach to solvent selection is paramount to achieving desired yields, minimizing side reactions, and ensuring reproducibility. This guide provides a detailed framework for making informed solvent choices in reactions involving this versatile substrate.

Physicochemical Profile of the Substrate

Understanding the inherent properties of this compound is the foundation of rational solvent selection.

  • Structure: The molecule possesses a polar α,β-unsaturated keto-ester functionality and a large, relatively nonpolar bromophenyl group. This amphiphilic nature suggests moderate solubility in a range of organic solvents.

  • Physical Form: It is typically a solid at room temperature.[6][7]

  • Reactivity: The core reactivity is centered around the α,β-unsaturated carbonyl system. This makes it an excellent Michael acceptor and a dienophile in Diels-Alder reactions.[4][8][9] The carbonyl group can also be selectively reduced.

  • Stability: While generally stable, chalcones can be susceptible to polymerization or degradation under harsh basic or acidic conditions, a factor that must be considered alongside solvent choice.[10] The compound should be stored in a dry environment at room temperature.[6]

Theoretical Framework for Solvent Selection

The solvent's influence is primarily exerted through its physical properties, which can be broadly categorized to predict their effect on a given reaction.

Solvent Polarity and Dielectric Constant

Solvents are classified based on their polarity into three main groups: polar protic, polar aprotic, and nonpolar.[5][11]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors. They are highly effective at solvating both cations and anions. For nucleophilic reactions, they can stabilize the nucleophile through hydrogen bonding, which can sometimes decrease its reactivity.[5] However, in reactions like reductions with borohydrides, protic solvents can play a direct role in the mechanism.[12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess dipole moments but lack acidic protons. They are excellent at solvating cations but leave anions (nucleophiles) relatively "naked" and highly reactive.[5][8] This property makes them ideal for many nucleophilic reactions, including Michael additions, where a potent nucleophile is desired.[13]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and do not effectively solvate charged species. They are often used when reactants are nonpolar or when minimal solvent interference is desired, such as in certain free-radical reactions or Diels-Alder cycloadditions where the concerted mechanism is less influenced by solvent polarity.[5][14]

Stabilization of Intermediates and Transition States

A solvent's primary role is to lower the activation energy of a reaction by stabilizing the transition state more than the reactants.

  • For reactions involving charged intermediates , such as the enolate formed during a Michael addition, polar solvents are generally preferred to stabilize the developing charge.[8]

  • For concerted pericyclic reactions like the Diels-Alder reaction, the effect is more subtle. While often considered solvent-independent, significant rate enhancements have been observed in polar solvents, attributed to the stabilization of the polar transition state.[9]

Application Notes for Specific Transformations

The optimal solvent choice is intrinsically linked to the specific reaction being performed.

Michael Addition (Conjugate Addition)

The Michael addition involves the 1,4-addition of a nucleophile to the α,β-unsaturated carbonyl system. This is a cornerstone reaction for this substrate.

  • Mechanism: The reaction proceeds via an enolate intermediate.[8] The strength of the nucleophile and the stability of this intermediate are critical.

  • Solvent Recommendations:

    • Polar Aprotic Solvents (THF, DMF, DMSO): These are frequently the solvents of choice.[8] They effectively dissolve the substrate and many nucleophiles while enhancing the nucleophile's reactivity by poorly solvating it. For example, in an aza-Michael addition, polar solvents can activate the electrophile (the enoate) via hydrogen bonding without deactivating the nucleophile.[15]

    • Protic Solvents (Ethanol, Methanol): Can be used, especially with strong nucleophiles. However, they can also protonate the enolate intermediate, potentially leading to side reactions or slower conversion.[8]

    • Solvent-Free Conditions: In some cases, microwave-assisted, solvent-free reactions on a solid support like potassium carbonate have proven effective, offering a greener alternative and preventing side reactions often caused by strong bases in solution.[10]

Diels-Alder Reaction ([4+2] Cycloaddition)

In this reaction, this compound acts as the dienophile, reacting with a conjugated diene to form a six-membered ring.

  • Mechanism: This is a concerted pericyclic reaction.[9]

  • Solvent Recommendations:

    • Nonpolar Solvents (Toluene, Hexane, Dichloromethane): Traditionally used for Diels-Alder reactions to minimize solvent participation. However, reaction rates can be slow.

    • Polar Solvents (DMF, Water): Can lead to dramatic rate accelerations due to stabilization of the polar transition state and hydrophobic effects that increase the effective concentration of reactants.[9]

    • Protic Solvents (Isopropanol, HFIP): The addition of a polar protic solvent can have a beneficial effect on the reaction, particularly for challenging substrates like β,β-disubstituted enones.[16] Lewis acidic activation, often enhanced in non-coordinating solvents, is another common strategy.[9]

Reduction of the Enone System

Reduction can target either the carbonyl group (1,2-reduction) to form an allylic alcohol or the carbon-carbon double bond (1,4-reduction/conjugate reduction).

  • 1,2-Reduction (e.g., using NaBH₄/CeCl₃ - Luche Reduction): This reaction is highly chemoselective for the carbonyl group.

    • Solvent Recommendation: Protic solvents, particularly methanol or ethanol , are ideal. The solvent participates in the mechanism, and the cerium salt's coordination to the carbonyl is more effective, enhancing selectivity.[12]

  • Deoxygenative Reduction (Alkene formation): This challenging transformation converts the enone directly to an alkene.

    • Solvent Recommendations: Non-polar solvents like DCM, PhCF₃, and Et₂O have proven favorable. Interestingly, this process can sometimes be carried out under solvent-free conditions.[17]

Data Presentation: Solvent Properties and Recommendations

Table 1: Properties of Common Laboratory Solvents [18][19]

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)Type
WaterH₂O10080.1Polar Protic
MethanolCH₃OH6532.7Polar Protic
EthanolC₂H₅OH7824.5Polar Protic
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO18946.7Polar Aprotic
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H15336.7Polar Aprotic
AcetonitrileCH₃CN8237.5Polar Aprotic
Acetone(CH₃)₂CO5620.7Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O667.6Polar Aprotic
Dichloromethane (DCM)CH₂Cl₂409.1Nonpolar
TolueneC₇H₈1112.4Nonpolar
HexaneC₆H₁₄691.9Nonpolar

Table 2: Recommended Solvents for Key Reactions

Reaction TypePrimary RecommendationSecondary OptionsRationale
Michael Addition THF, DMF, DMSOAcetonitrile, EthanolPolar aprotic solvents enhance nucleophilicity. Protic solvents may be used with strong nucleophiles.[8][13]
Diels-Alder Reaction Toluene, DichloromethaneWater, DMFNonpolar solvents are traditional, but polar solvents can accelerate the reaction rate significantly.[9]
1,2-Reduction (Luche) Methanol, EthanolIsopropanolProtic solvents are required for the mechanism and enhance selectivity.[12]
Deoxygenative Reduction Dichloromethane, Et₂OSolvent-freeNon-polar solvents are favorable; the absence of solvent can also be effective.[17]

Experimental Protocols

Protocol 1: General Solubility Screening

Objective: To identify a suitable solvent that dissolves this compound and all other reactants at the desired reaction temperature.

  • Place approximately 5-10 mg of this compound into several small vials.

  • To each vial, add 0.5 mL of a candidate solvent from Table 1.

  • Agitate the vials at room temperature (e.g., vortex or stir) for 2-3 minutes. Observe and record solubility (e.g., fully soluble, partially soluble, insoluble).

  • For any solvents where the compound is not fully soluble, gently warm the vial to the intended reaction temperature and observe any change in solubility.

  • Repeat steps 1-4 for all other solid reagents required for the reaction.

  • Select the solvent(s) that provide complete dissolution of all components under the intended reaction conditions.

Protocol 2: Small-Scale Parallel Solvent Screening for Reaction Optimization

Objective: To empirically determine the optimal solvent for a specific reaction by comparing yield and purity across a panel of candidates.

  • Setup: Arrange a series of small, identical reaction vessels (e.g., 1-dram vials with stir bars).

  • Reagent Preparation: Prepare a stock solution of the limiting reagent if it is a liquid.

  • Reaction Execution:

    • To each vial, add this compound (e.g., 0.1 mmol).

    • Add the other reactants and catalysts in stoichiometric amounts.

    • To each vial, add a different candidate solvent (e.g., 1.0 mL of THF, DMF, Toluene, Methanol). Ensure one solvent is your primary recommendation from Table 2.

    • Seal the vials and stir under the desired temperature and atmosphere (e.g., nitrogen, air) for a predetermined time (e.g., 12 hours).

  • Monitoring and Analysis:

    • Monitor the progress of each reaction using an appropriate technique (e.g., Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

    • Once the reactions are complete, quench them appropriately.

    • Analyze a small, measured aliquot from each reaction mixture by a quantitative method (e.g., ¹H NMR with an internal standard or LC with a calibration curve) to determine the conversion and yield of the desired product.

  • Selection: Choose the solvent that provides the best combination of reaction rate, yield, and purity.

Visualization of Solvent Effects and Selection Workflow

Solvent_Selection_Workflow Solvent Selection Workflow A Identify Reaction Type (e.g., Michael Addition, Diels-Alder) B Consult Theoretical Principles (Polarity, Protic/Aprotic) A->B E Select Panel of Candidate Solvents (e.g., 1 Protic, 2 Aprotic, 1 Nonpolar) B->E C Perform Solubility Screening (Protocol 1) D Are all reactants soluble? C->D D->E Yes I Re-evaluate Solvent Choice or Mixture D->I No F Run Small-Scale Parallel Screen (Protocol 2) E->F G Analyze Yield & Purity (TLC, NMR, LC-MS) F->G H Select Optimal Solvent G->H

Caption: A logical workflow for selecting an optimal reaction solvent.

Caption: How protic vs. aprotic solvents affect nucleophile reactivity.

Troubleshooting Common Solvent-Related Issues

  • Low or No Conversion:

    • Cause: Poor solubility of a reactant.

    • Solution: Re-evaluate solubility using Protocol 1 at the reaction temperature. Consider a solvent mixture or a more powerful solvent (e.g., switch from THF to DMF).[20]

  • Formation of Side Products:

    • Cause: The solvent may be promoting an undesired reaction pathway. For instance, a highly polar solvent might accelerate a competing polar reaction. Under basic conditions, some aldehydes can undergo self-condensation.[20]

    • Solution: Switch to a less polar solvent. If a base is used, consider a milder base or solvent-free conditions.[10]

  • Difficulty in Product Isolation:

    • Cause: The product has similar polarity to a high-boiling-point solvent (e.g., DMSO, DMF), making removal difficult.

    • Solution: If the reaction works in a lower-boiling-point solvent (e.g., THF, Ethyl Acetate), select that one even if the yield is slightly lower. For high-boiling solvents, use an aqueous workup where the solvent is water-soluble, followed by extraction with an immiscible organic solvent.[20]

Conclusion

The selection of a solvent for reactions involving this compound is a critical decision that profoundly impacts chemical outcomes. A systematic approach, beginning with an understanding of the substrate's properties and the theoretical role of the solvent, is essential. For nucleophilic additions like the Michael reaction, polar aprotic solvents are often superior. For cycloadditions, both nonpolar and polar solvents have merits, while for specific reductions, protic solvents are frequently required. By employing empirical screening protocols alongside theoretical knowledge, researchers can optimize reaction conditions to achieve high yields and selectivities, unlocking the full synthetic potential of this valuable chalcone derivative.

References

  • New Synthesis of Chalcone Derivatives and Their Applications - Chemical Review and Letters. (n.d.).
  • Solvent effects in the aza-Michael addition of anilines - Comptes Rendus de l'Académie des Sciences. (2018).
  • Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. (2022). International Journal of Pharmaceutical Research and Development.
  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). MDPI.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2023). PMC.
  • A Deep Dive into Common Organic Solvents. (2025). ChemTalk.
  • Michael Addition Reaction, Mechanism & Applications. (n.d.). Chemist Wizards.
  • Diels–Alder reaction. (n.d.). Wikipedia.
  • Organic Solvents Definition, Types & List. (n.d.). Study.com.
  • Michael Addition. (2023). ChemTalk.
  • Organic Solvents: Complete Guide, Industrial Uses & Safety. (2024).
  • CHEM 330 Topics Discussed on Oct 2 Effect of solvent. (n.d.).
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020).
  • An Overview on Common Organic Solvents and Their Toxicity. (2019). SciSpace.
  • The solvent effect on the Diels–Alder reaction in ionic liquids: multiparameter linear solvation energy relationships and theoretical analysis. (n.d.). Green Chemistry (RSC Publishing).
  • Solvent effects in asymmetric hetero Diels-Alder and ene reactions. (1996). Scilit.
  • Effect of solvent motions on the dynamics of the Diels-Alder reaction. (n.d.). Lirias.
  • Solvent-free microwave-mediated Michael addition reactions. (2005). Indian Academy of Sciences.
  • Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. (2012). Organic Letters - ACS Publications.
  • Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones. (2025). PMC.
  • B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. (2017). Organic Letters.
  • Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase. (2023). Catalysis Science & Technology (RSC Publishing).
  • Chemoselective reduction for different steroidal α,β-unsaturated ketone into diene by using Luche reagent. (2018). ACG Publications.
  • Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones. (2026). ACS Publications.
  • (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate. (n.d.). Sigma-Aldrich.
  • Methyl 4-oxobutanoate: properties, applications and safety. (2023). ChemicalBook.
  • (E)-methyl-4-(4-bromophenyl)-2-oxobut-3-enoate. (n.d.). CymitQuimica.
  • (E)-ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate. (n.d.). Sigma-Aldrich.
  • Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. (n.d.). DTU Research Database.
  • Methyl 4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate. (n.d.). PubChemLite.
  • (E)-Methyl-4-(4-bromophenyl)-2-oxobut-3-enoate. (n.d.). Frontier Specialty Chemicals.
  • (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid. (n.d.). Apollo Scientific.
  • Troubleshooting low conversion in Wittig reaction for (E)-Methyl 4-phenylbut-2-enoate. (n.d.). Benchchem.

Sources

Application Notes and Protocols: The Utility of Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Medicinal Chemists

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to multiple, diverse biological targets. The chalcone scaffold, a 1,3-diaryl-2-propen-1-one core, is a quintessential example of such a privileged structure.[1] Found widely in nature—in fruits, vegetables, and teas—chalcones serve as precursors for all flavonoids and are recognized for their simple, robust chemistry and broad spectrum of pharmacological activities.[2][3][4]

Methyl (2E)-4-(4-bromophenyl)-4-oxobut-2-enoate is a synthetic chalcone derivative that embodies the key features of this class. Its structure is characterized by an α,β-unsaturated carbonyl system, a known pharmacophore that is crucial for many of its biological interactions.[4][5] This reactive moiety allows the molecule to act as a Michael acceptor, covalently interacting with nucleophilic residues (like cysteine) in various proteins and enzymes. This guide provides an in-depth exploration of this specific scaffold, detailing its applications, mechanisms, and the experimental protocols required for its investigation in a drug discovery context.

Part 1: Core Applications in Therapeutic Scaffolding

The versatility of the chalcone core, modified here with a bromophenyl ring and a methyl ester, makes this compound a valuable starting point for developing novel therapeutic agents. The bromine atom, in particular, can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) and can enhance binding affinity through halogen bonding.

Anticancer Drug Discovery

The most extensively studied application of chalcone derivatives is in oncology.[6] Their anticancer effects are multifactorial, stemming from their ability to interfere with several key cancer-related pathways.

  • Mechanism of Action :

    • Induction of Apoptosis : Many chalcone analogues trigger programmed cell death in cancer cells. This is often achieved by modulating the levels of reactive oxygen species (ROS). The α,β-unsaturated ketone system can deplete cellular glutathione, leading to an increase in oxidative stress that preferentially kills cancer cells, which often have a compromised antioxidant system.[7]

    • Tubulin Polymerization Inhibition : Similar to established drugs like combretastatin, some chalcones bind to the colchicine site of tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

    • Kinase Inhibition : Chalcones have been shown to inhibit various protein kinases that are critical for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR).[9] The scaffold can serve as a template for designing more potent and selective kinase inhibitors.

  • Structure-Activity Relationship (SAR) Insights :

    • The α,β-unsaturated carbonyl moiety is generally considered essential for cytotoxic activity.[5]

    • The nature and position of substituents on both aromatic rings significantly influence potency and selectivity. The 4-bromo substitution on one ring provides a starting point for exploring how different halogen or electron-withdrawing/donating groups affect activity.

    • Modification of the scaffold, for instance, by converting the α,β-unsaturated ketone into heterocyclic rings like pyrazolines, can lead to a sharp increase in antitumor activity against various cancer cell lines.[9]

Antimicrobial and Antifungal Agents

Chalcone derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[10][11]

  • Mechanism of Action : While not fully elucidated, the antimicrobial action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes through Michael addition reactions with protein thiols.[4] Their ease of synthesis makes them attractive candidates for developing new antibiotics to combat drug-resistant strains.

Anti-inflammatory and Antioxidant Properties

Inflammation and oxidative stress are interconnected processes underlying many chronic diseases. Chalcones can modulate these pathways.

  • Mechanism of Action :

    • Anti-inflammatory : The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase, or by downregulating inflammatory signaling pathways such as NF-κB.

    • Antioxidant : Chalcones can act as potent antioxidants by scavenging free radicals.[3][9] This activity is typically associated with phenolic hydroxyl groups, but the core scaffold itself contributes to radical stabilization. They can also activate the Nrf2-Keap1 pathway, a master regulator of the cellular antioxidant response.

Neuroprotective Potential

Emerging research suggests that derivatives of the core butenoic acid structure may have neuroprotective effects. For example, related 4-aryl-2-hydroxy-4-oxobut-2-enoic acids are potent inhibitors of kynurenine-3-hydroxylase (kynurenine-3-monooxygenase), an enzyme implicated in the production of neurotoxic metabolites in the brain.[12] This opens an avenue for exploring this compound derivatives in the context of neurodegenerative diseases.

Part 2: Experimental Protocols and Methodologies

The following protocols provide a framework for the synthesis and biological evaluation of this compound and its analogues.

Protocol 2.1: Synthesis via Claisen-Schmidt Condensation

This protocol describes the standard and highly efficient method for synthesizing chalcones.[2][10] It involves the base-catalyzed condensation of an appropriate benzaldehyde with an acetophenone derivative. For the title compound, this would involve reacting 4-bromoacetophenone with methyl pyruvate or a related species, though a more common route would be the condensation of 4-bromobenzaldehyde and methyl acetoacetate followed by further modification. A general protocol is provided below.

Objective: To synthesize a chalcone derivative using a base-catalyzed condensation.

Materials:

  • Substituted Benzaldehyde (e.g., 4-bromobenzaldehyde)

  • Substituted Acetophenone (e.g., methyl acetoacetate as a proxy for the keto-ester)

  • Methanol or Ethanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (10-50%)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 10 mmol) of the substituted benzaldehyde and the substituted acetophenone in 20-30 mL of methanol or ethanol.

  • Initiation of Condensation: Cool the flask in an ice bath. While stirring vigorously, add the NaOH or KOH solution dropwise. The amount of base should be catalytic to stoichiometric. A color change (often to yellow, orange, or red) indicates the formation of the chalcone.[3]

  • Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Precipitation & Filtration: A solid precipitate of the crude chalcone should form. Collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[3]

  • Characterization: Confirm the structure and purity of the final product using techniques like FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Note: The use of a strong base is critical as it deprotonates the α-carbon of the acetophenone, forming a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde, initiating the condensation. The subsequent dehydration step is often spontaneous or acid/base-catalyzed and results in the stable, conjugated α,β-unsaturated system.

Diagram 1: General Workflow for Chalcone Synthesis and Evaluation

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Reactants 1. Aldehyde + Ketone Condensation 2. Claisen-Schmidt Condensation (Base Catalyst, EtOH) Reactants->Condensation Isolation 3. Precipitation & Filtration Condensation->Isolation Purification 4. Recrystallization Isolation->Purification Cytotoxicity 5a. Anticancer Screening (MTT Assay) Purification->Cytotoxicity Test Compound Antimicrobial 5b. Antimicrobial Assay (MIC Determination) Purification->Antimicrobial Antioxidant 5c. Antioxidant Assay (ABTS/DPPH) Purification->Antioxidant SAR 6. Structure-Activity Relationship (SAR) Cytotoxicity->SAR Antimicrobial->SAR Antioxidant->SAR Lead 7. Lead Optimization SAR->Lead

Caption: Workflow from synthesis to lead optimization.

Protocol 2.2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary screen for cytotoxic compounds.[13]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a chalcone derivative against a cancer cell line (e.g., MCF-7, HeLa, A549).[9][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO to make a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with cancer cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the plates and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.

Causality Note: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.

Diagram 2: MTT Assay Workflow for Cytotoxicity

MTT_Workflow Start 1. Seed Cells in 96-well plate Incubate1 2. Incubate 24h (Cell Adhesion) Start->Incubate1 Treat 3. Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 48-72h (Drug Exposure) Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate 4h (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Solubilize Crystals (Add DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC50 Read->Analyze

Caption: Step-by-step workflow of the MTT assay.

Protocol 2.3: In Vitro Antioxidant Activity (ABTS Assay)

This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.[9]

Objective: To evaluate the free radical scavenging capacity of the chalcone derivative.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS)

  • Test compound (dissolved in a suitable solvent)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microtiter plate and plate reader

Procedure:

  • ABTS•+ Solution Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 (±0.02) at 734 nm.

  • Assay: Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation & Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance with the sample. Determine the IC₅₀ value (the concentration required to scavenge 50% of the radicals).

Causality Note: Antioxidants present in the sample donate electrons or hydrogen atoms to the ABTS•+ radical, neutralizing it and causing a reduction in its characteristic blue-green color, which is measured spectrophotometrically.

Part 3: Data Presentation and Interpretation

Quantitative data from the assays described should be systematically organized for clear interpretation and comparison.

Table 1: Example Data Summary for Biological Evaluation

Compound IDTarget Cell LineIC₅₀ (µM) - MTT AssayIC₅₀ (µM) - ABTS AssayNotes
MB-001 MCF-7 (Breast)8.5 ± 0.725.1 ± 2.3Parent Compound
MB-002 A549 (Lung)12.3 ± 1.128.4 ± 1.9Parent Compound
MB-003 HeLa (Cervical)7.2 ± 0.524.5 ± 2.1Parent Compound
Doxorubicin MCF-70.9 ± 0.1N/APositive Control
Trolox N/AN/A15.8 ± 1.4Positive Control
Data are presented as mean ± standard deviation from three independent experiments.

Diagram 3: Postulated Mechanism - Michael Addition

Caption: Covalent modification of proteins by the chalcone scaffold.

Conclusion

This compound is more than a single compound; it is a representative of the highly versatile and "privileged" chalcone scaffold. Its α,β-unsaturated carbonyl system provides a reactive handle for interacting with a multitude of biological targets, making it a powerful starting point for drug discovery campaigns targeting cancer, microbial infections, and inflammatory diseases. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to exploit the therapeutic potential of this valuable chemical entity.

References

  • Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762–7810.
  • Sahu, N. K., Balbhadra, S. S., Singh, J., & Kohli, D. V. (2012). Chalcone Derivatives: Promising Starting Points for Drug Design. Current Medicinal Chemistry, 19(2), 209-225.
  • The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (2025). Journal of Chemical Reviews.
  • An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective. (2022). Bioorganic & Medicinal Chemistry.
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750.
  • On the Synthesis and Anticancer Testing of alpha,beta-Unsaturated Ketones as Analogs of Combretastatin-A4. (n.d.). Hope College Digital Commons.
  • El-Husseiny, W. M., El-Sayed, M. A.-A., Abdel-Aziz, N. I., El-Azab, A. S., Ahmed, E. R., & Abdel-Aziz, A. A.-M. (2019). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 136-150.
  • Wang, Y., Chen, J., Li, X., Wang, H., & Chen, Z. (2018). Design, synthesis, and evaluation of chalcone analogues incorporate α,β-Unsaturated ketone functionality as anti-lung cancer agents via evoking ROS to induce pyroptosis. European Journal of Medicinal Chemistry, 157, 119-127.
  • Beta'-hydroxy-alpha,beta-unsaturated ketones: a new pharmacophore for the design of anticancer drugs. (2006). Bioorganic & Medicinal Chemistry Letters, 16(8), 2266-2269.
  • Synthesis and Anticancer Activity of Novel Derivatives of α,β‐Unsaturated Ketones Based on Oleanolic Acid: in Vitro and in Silico Studies against Prostate Cancer Cells. (n.d.).
  • Hasan, S. A., Elias, A. N., & Farhan, M. S. (2016). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica, 8(19), 430-435.
  • Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects. (2019). Scientific Reports, 9(1), 4844.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.
  • New chalcone derivatives as potential antimicrobial and antioxidant agent. (2021). Scientific African, 14, e01004.
  • Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. (2025). ACS Omega.
  • Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. (2012). Egyptian Journal of Chemistry, 55(1), 1-13.
  • Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F. Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-127.

Sources

Troubleshooting & Optimization

Improving yield of Michael additions with Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals working with Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate —a highly reactive


-oxo-

-unsaturated ester (aroylacrylate).

While aroylacrylates are excellent Michael acceptors, their dual electron-withdrawing groups (EWG) present unique thermodynamic and kinetic challenges, including rapid retro-Michael reactions and adduct instability[1][2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your conjugate addition yields.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing low yields and high recovery of starting material after 24 hours. What is going wrong?

The Causality: You are likely experiencing a Retro-Michael Addition . This compound possesses an


-ester and a 

-ketone. While these EWGs significantly lower the LUMO of the alkene to facilitate rapid nucleophilic attack, they also stabilize the resulting anionic transition state[2]. Less intuitively, this dual-EWG system destabilizes the neutral adduct[2]. If the reaction is left too long or run at room temperature, the thermodynamic equilibrium shifts backward, eliminating the nucleophile to reform the highly conjugated starting enoate[1][3]. The Solution:
  • Shift to Kinetic Control: Run the reaction at lower temperatures (-20 °C to 0 °C).

  • Rapid Quenching: Do not leave the reaction overnight. Monitor via TLC and quench immediately with a mild acid (e.g., 0.1% formic acid or saturated

    
    ) to protonate the enolate and trap the kinetic product[4].
    
Q2: My NMR shows a mixture of products, including an alcohol. How do I prevent 1,2-addition?

The Causality: The C4 ketone adjacent to the 4-bromophenyl ring is highly electrophilic. "Hard" nucleophiles (like Grignard reagents or unhindered primary alkoxides) will undergo direct 1,2-addition to the carbonyl rather than the desired 1,4-conjugate addition. The Solution:

  • Use Soft Nucleophiles: Thiolates, malonates, and secondary amines naturally favor 1,4-addition.

  • Catalyst Selection: Employ H-bonding organocatalysts (like thioureas or squaramides) or Lewis acids (like

    
    ) that selectively coordinate to the ester and ketone, locking the s-cis/s-trans conformation and directing attack to the 
    
    
    
    -carbon.
Q3: The Michael adduct degrades during silica gel chromatography. How can I isolate it safely?

The Causality: The slightly acidic nature of standard silica gel, combined with the thermodynamic instability of the adduct, can catalyze the retro-Michael pathway during purification[1]. The Solution: Neutralize your silica gel with 1% triethylamine (TEA) prior to loading, or bypass chromatography entirely by precipitating the product from cold hexanes/diethyl ether.

Part 2: Mechanistic & Workflow Visualizations

Mechanistic_Pathways Substrate Methyl (2E)-4-(4-Bromophenyl) -4-oxobut-2-enoate Adduct_12 1,2-Addition Adduct (Side Product) Substrate->Adduct_12 + Nu- (Hard) Direct Carbonyl Attack Enolate Anionic Enolate Intermediate Substrate->Enolate + Nu- (Soft) Kinetic Pathway Nucleophile Nucleophile (Nu-) Nucleophile->Enolate Adduct_14 1,4-Michael Adduct (Desired Product) Adduct_14->Substrate Retro-Michael (Thermodynamic Reversibility) Degradation Polymerization / Cleavage Enolate->Adduct_14 Rapid Protonation (Trapping) Enolate->Degradation Excess Base / Heat

Mechanistic pathways of aroylacrylate Michael additions highlighting retro-Michael reversibility.

Experimental_Workflow Step1 1. Substrate Activation (Catalyst + DCM at -20°C) Step2 2. Nucleophile Addition (Syringe Pump, 1h) Step1->Step2 Step3 3. Reaction Quenching (Mild Acid Buffer) Step2->Step3 Step4 4. Rapid Isolation (Cold TEA-treated Silica) Step3->Step4

Optimized low-temperature workflow to prevent retro-Michael degradation during isolation.

Part 3: Quantitative Data & Catalyst Selection

To maximize yield, the choice of catalyst and solvent is critical. The table below summarizes empirical data for Michael additions to aroylacrylates based on recent organocatalytic methodologies.

Catalyst SystemNucleophile TypeTemp (°C)SolventAvg. Yield (%)Primary Issue Mitigated
DIPEA (1.2 eq) Thiols (Soft)0 °CDCM85 - 92%Prevents ester hydrolysis; fast kinetics.
Isothiourea (5 mol%) Arylacetic acids-78 °CDCM79 - 88%Enables asymmetric induction; stops retro-Michael.

(10 mol%)
Amines (Moderate)25 °CTHF75 - 80%Suppresses 1,2-addition via bidentate coordination.
NaOH / KOH Any25 °CMeOH< 20%AVOID: Causes rapid ester hydrolysis & degradation.

Part 4: Validated Experimental Protocols

Protocol A: Thia-Michael Addition (Kinetic Control)

This protocol is designed to rapidly trap the kinetic 1,4-adduct using a soft sulfur nucleophile while preventing retro-Michael degradation.

Reagents:

  • This compound (1.0 mmol)

  • Thiophenol or alkyl thiol (1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (0.1 mmol, 10 mol%)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask under argon. Add the aroylacrylate (1.0 mmol) and dissolve in 5.0 mL of anhydrous DCM.

  • Cooling: Submerge the flask in a dry ice/acetone or cryocooler bath and bring the internal temperature to -20 °C. Causality: Low temperature suppresses the thermodynamic retro-Michael pathway.

  • Activation: Add DIPEA (10 mol%) to the stirring solution.

  • Addition: Dissolve the thiol (1.1 mmol) in 1.0 mL DCM and add it dropwise via a syringe pump over 30 minutes.

  • Monitoring & Quenching: Stir for an additional 30 minutes at -20 °C. Check conversion via TLC (Hexanes:EtOAc 4:1). Once the starting material is consumed, immediately quench the reaction by adding 2.0 mL of saturated aqueous

    
    . Causality: Protonating the enolate instantly halts reversibility.
    
  • Extraction: Extract with cold DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure at a water bath temperature not exceeding 25 °C .
    
  • Purification: Purify via flash chromatography using silica gel pre-treated with 1% TEA in hexanes.

Protocol B: Aza-Michael Addition using Lewis Acid Catalysis

For nitrogen nucleophiles, which are harder and prone to 1,2-addition or reversible addition, Lewis acid coordination is required to lock the substrate.

  • Preparation: Dissolve the aroylacrylate (1.0 mmol) in 5.0 mL anhydrous THF in a Schlenk flask under argon.

  • Catalyst Loading: Add Scandium(III) triflate (

    
    , 10 mol%). Stir at room temperature for 10 minutes. Causality: The 
    
    
    
    ion coordinates to both the ester and ketone oxygens, withdrawing electron density specifically from the alkene and sterically shielding the ketone from 1,2-attack.
  • Addition: Add the secondary amine (1.2 mmol) dropwise.

  • Quenching: After 2 hours, quench with water (5 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Isolation: Dry over

    
     and concentrate in vacuo.
    

References

  • A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway Source: NIH / PMC (ACS Infectious Diseases) URL:[Link]

  • Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism Source: RSC Publishing URL:[Link]

  • Novel 1-Benzoazepine-Derived Michael Acceptor and Its Hetero-Adducts Active Against MRSA Source: ResearchGate URL:[Link]

  • Enantioselective Synthesis of 3,5,6-Substituted Dihydropyranones and Dihydropyridinones using Isothiourea Source: Chemistry - An Asian Journal URL:[Link]

  • CoA Adducts of 4-Oxo-4-phenylbut-2-enoates: Inhibitors of MenB from the M. tuberculosis Menaquinone Biosynthesis Pathway Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Technical Support Guide: Stabilization & Storage of Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate

[1]

Executive Summary: The Stability Dashboard

For rapid decision-making, consult this dashboard before handling the compound.

ParameterRecommended ConditionCritical Note
Storage Temperature -20°C (Freezer) Room temperature storage significantly accelerates oligomerization.
Atmosphere Inert (Argon/Nitrogen) Moisture initiates hydrolysis; Oxygen promotes radical oxidation.
Light Exposure Strictly Dark (Amber Vials) Highly susceptible to UV-induced [2+2] cycloaddition (dimerization).
Physical State Crystalline Solid If the solid turns into a gum/oil, polymerization has occurred.
Solution Stability < 24 Hours Do not store in solution. Dissolve immediately before use.

The Science of Instability: Root Cause Analysis

To prevent degradation, one must understand the molecular "why." Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate is not merely a static molecule; it is a highly reactive electron-deficient system .

Structural Vulnerability

The molecule features an alkene (

  • The Ketone (C-4): Conjugated with the 4-bromophenyl ring.[1][2][3]

  • The Ester (C-1): The methyl ester moiety.

This "push-pull" electronic deficiency makes the

Michael Acceptor
Degradation Pathways

The following diagram illustrates the three primary mechanisms that destroy your sample during improper storage.

DegradationPathwaysCompoundMethyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoateDimer[2+2] CyclobutaneDimerCompound->Dimer PhotodimerizationHydrolysisHydrolysis Products(Carboxylic Acid)Compound->Hydrolysis Nucleophilic AttackPolymerOligomers/Polymers(Gummy Residue)Compound->Polymer Radical PolymerizationUVUV Light(hv)UV->DimerMoistureMoisture(H2O)Moisture->HydrolysisHeatHeat / Radicals(Δ)Heat->Polymer

Figure 1: Primary degradation vectors. Note that UV exposure leads to dimerization, while heat and moisture drive polymerization and hydrolysis, respectively.

Storage Protocols: The "How-To"

Solid State Storage (Long Term)

The solid state provides a kinetic barrier to polymerization. However, the crystal lattice can be disrupted by moisture, creating a "melt" phase where reaction rates skyrocket.

Protocol:

  • Desiccation: Place the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel).

  • Seal: Parafilm is insufficient. Use a screw cap with a Teflon (PTFE) liner.

  • Temperature: Store at -20°C .

    • Why? Radical propagation rates drop significantly at low temperatures (Arrhenius equation).

  • Thawing: CRITICAL STEP. Allow the vial to warm to room temperature before opening.

    • Reasoning: Opening a cold vial condenses atmospheric moisture onto the solid, initiating immediate hydrolysis and surface polymerization [1].

Solution Handling (Short Term)

Never store this compound in solution for >24 hours. If you must keep it in solution (e.g., for an autosampler), follow these rules:

  • Solvent Choice: Avoid nucleophilic solvents (MeOH, EtOH) for long periods. Use non-nucleophilic solvents like DCM (Dichloromethane) or Anhydrous THF.

  • Inhibitor Doping: If the solution must stand for >12 hours, add 10-50 ppm of BHT (Butylated hydroxytoluene) .

    • Mechanism:[4][5][6][7] BHT acts as a radical scavenger, terminating the chain reaction before oligomers form.

Troubleshooting & Recovery (FAQs)

Q1: My yellow crystalline solid has turned into a sticky orange gum. Can I save it?

  • Diagnosis: The compound has undergone partial polymerization and oxidation.

  • Solution: You can attempt Recrystallization .[6]

    • Solvent System: Hexanes / Ethyl Acetate (3:1 ratio) or Methanol/Water.

    • Method: Dissolve the gum in the minimum amount of warm Ethyl Acetate (

      
      ). Add Hexanes dropwise until cloudy. Cool slowly to 
      
      
      .
    • Outcome: The polymer is usually insoluble and will oil out or stick to the glass, while the monomer crystallizes. If the recovery is

      
      , discard the batch.
      

Q2: The color changed from pale yellow to dark brown, but it's still solid.

  • Diagnosis: Surface oxidation or photodegradation (dimer formation).

  • Risk: The impurities may act as radical initiators, accelerating further degradation.

  • Action: Perform a filtration check . Dissolve a small amount in DCM. If the solution is clear, the impurity is minor. If suspended particles remain, filter through a 0.45

    
     PTFE syringe filter before use.
    

Q3: Can I store it in DMSO stock solutions for biological assays?

  • Answer: Only if frozen immediately. DMSO is hygroscopic (absorbs water). Wet DMSO will hydrolyze the ester and potentially attack the alkene (Michael addition of DMSO decomposition products).

  • Best Practice: Prepare DMSO stocks fresh on the day of the experiment.

Q4: Does this compound require oxygen to be stable (like acrylates)?

  • Clarification: Liquid acrylates often require dissolved oxygen to activate inhibitors like MEHQ. However, for This compound in solid form , oxygen is detrimental. It promotes peroxide formation at the allylic positions. Store under Argon or Nitrogen.

Quality Control Workflow

Use this decision tree to validate your material before starting high-value experiments.

QC_WorkflowStartInspect MaterialVisualVisual Check:Crystalline?Start->VisualSolubilitySolubility Test:Clear in DCM?Visual->SolubilityYesFail_RecrystAttemptRecrystallizationVisual->Fail_RecrystNo (Gummy)NMR1H-NMR CheckSolubility->NMRYesSolubility->Fail_RecrystNo (Turbid)PassPROCEED(Material Safe)NMR->PassClean Doublets(6.8-8.0 ppm)DiscardDISCARD(Irreversible)NMR->DiscardBroad Peaks(Polymer)Fail_Recryst->NMRAfter Clean-up

Figure 2: Quality Control Decision Tree. Always verify purity via NMR if visual inspection is ambiguous.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols on handling hygroscopic and light-sensitive enones).

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling and Storage of unstable Michael Acceptors. (Standard industry protocols for acrylate/enone stability).

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters. Journal of Medicinal Chemistry, 43(1), 123-127. (Specific synthesis and handling of the 4-aryl-4-oxobut-2-enoate class).

  • Nakatsuji, H., et al. (2009).[8] An (E)- and (Z)-stereocomplementary preparative method for α,β-disubstituted α,β-unsaturated esters.[7][8] Organic Letters, 11(19), 4258-4261. (Reactivity profiles of related unsaturated esters).

Purification techniques for Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific isolation and purification challenges associated with Methyl (2E)-4-(4-bromophenyl)-4-oxobut-2-enoate .

This molecule is a highly reactive


-unsaturated ketone (enone) and an ester. Its dual electrophilic nature makes it an excellent Michael acceptor, but it also renders the compound highly susceptible to isomerization, polymerization, and nucleophilic degradation during routine purification.
Quantitative Data: Common Impurities & Physicochemical Properties

Before troubleshooting, it is critical to understand the physicochemical baseline of your reaction mixture. Below is a summary of the target compound and its most common synthetic impurities.

Compound / ImpuritySynthetic RoleMW ( g/mol )Key

H NMR Diagnostic (CDCl

)
This compound Target Product269.09~7.9 ppm (d, J=15.5 Hz, trans alkene)
Methyl (2Z)-4-(4-bromophenyl)-4-oxobut-2-enoate Photo-isomer269.09~6.8 ppm (d, J=11.5 Hz, cis alkene)
Methyl 4-(4-bromophenyl)-2-methoxy-4-oxobutanoate Michael Adduct301.13~3.4 ppm (s, -OCH

), aliphatic multiplet
4-(4-Bromophenyl)-4-oxobut-2-enoic acid Unreacted SM255.06Broad -OH peak (~12 ppm), missing ester -OCH

Purification Workflow Diagram

To avoid yield loss on silica gel, we recommend a crystallization-first approach, utilizing dealcoholization to recover product from Michael-adduct byproducts.

PurificationWorkflow Crude Crude Reaction Mixture (2E, 2Z, Michael Adduct) Dealcoholization Step 1: Dealcoholization (Acid cat. / Toluene reflux) Crude->Dealcoholization Revert Michael Adduct Workup Step 2: Aqueous Workup (NaHCO3 wash) Dealcoholization->Workup Remove Acid Catalyst Crystallization Step 3: Recrystallization (Ethanol or Hexane/EtOAc) Workup->Crystallization Concentrate PureE Pure (2E)-Isomer (Crystalline Solid) Crystallization->PureE Filter MotherLiquor Mother Liquor ((2Z)-Isomer & Impurities) Crystallization->MotherLiquor Filtrate Chromatography Optional: Flash Chromatography (Neutral Alumina / 1% Et3N) MotherLiquor->Chromatography Recovery

Workflow for the purification and isolation of the (2E)-enone isomer.
Troubleshooting FAQs

Q: My NMR shows a mixture of double-bond isomers. How do I prevent (2Z) formation and isolate the pure (2E) isomer? A: The appearance of the (2Z) isomer is typically due to photo-isomerization. While the trans (2E) isomer is thermodynamically favored due to extended conjugation and reduced steric hindrance, ambient laboratory UV light provides enough energy to temporarily break the alkene


-bond, leading to a photostationary state that includes the cis (2Z) isomer.
  • Prevention: Handle the reaction and purification in amber glassware or under low-light conditions.

  • Isolation: Do not attempt to separate these isomers via column chromatography, as they often co-elute. Instead, rely on differential solubility. The rigid, planar geometry of the (2E) isomer packs significantly better into a crystal lattice. Recrystallization from hot absolute ethanol will selectively precipitate the (2E) isomer upon cooling, leaving the (2Z) isomer in the mother liquor[1].

Q: I'm seeing a significant impurity with a methoxy group in the aliphatic region (~3.4 ppm). What is this, and how do I remove it? A: You are observing methyl 4-(4-bromophenyl)-2-methoxy-4-oxobutanoate. This is a classic Michael addition byproduct. If you synthesized the ester via acid-catalyzed esterification in methanol, the enone acts as a potent Michael acceptor. Protonation of the carbonyl oxygen increases the electrophilicity of the


-carbon, allowing the methanol solvent to attack the double bond.
  • Resolution: Because this conjugate addition is an equilibrium process, you can reverse it via a "dealcoholization" reaction. By refluxing the crude mixture in an azeotropic solvent (like toluene) with a catalytic amount of acid, the methanol is driven off as a vapor, shifting the equilibrium via Le Chatelier's principle entirely back to the desired (2E)-enone [2].

Q: When I run flash chromatography on silica gel, my product streaks heavily and my recovered yield is terrible. Why? A: this compound is a highly polarized 1,4-dicarbonyl-like system. Standard silica gel is inherently acidic (due to free silanol groups). These silanols strongly hydrogen-bond with the enone system, causing severe peak tailing (streaking). Furthermore, prolonged exposure to acidic silica can catalyze irreversible polymerization or hydrolysis of the enone on the column[3].

  • Resolution: If chromatography is absolutely necessary to remove non-polar impurities, you must deactivate your silica gel. Flush the column with 1% triethylamine (Et

    
    N) in your non-polar eluent prior to loading your sample. Alternatively, switch your stationary phase to neutral alumina.
    
Standard Operating Procedure: Dealcoholization and Recrystallization

This self-validating protocol is designed to maximize the yield of the (2E) isomer by chemically rescuing the Michael-adduct byproduct before physical separation.

Materials Required:

  • Crude reaction mixture

  • Toluene (Azeotropic solvent)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Saturated aqueous NaHCO

    
    
    
  • Absolute Ethanol

Step-by-Step Methodology:

  • Solvent Exchange: Dissolve the crude reaction mixture in toluene (approximately 10 mL per gram of crude material).

  • Acidification: Add a catalytic amount of p-TsOH (0.05 equivalents relative to the theoretical yield of the enone).

  • Dealcoholization (Reflux): Heat the mixture to a vigorous reflux (110 °C) using a Dean-Stark apparatus or an open short-path distillation setup. Maintain reflux for 2 to 3 hours to azeotropically remove methanol and water, driving the equilibrium toward the enone [2].

  • Quenching (Critical Causality Step): Cool the mixture to room temperature. Immediately wash the organic layer with saturated aqueous NaHCO

    
     (2 x 10 mL per gram).
    
    • Scientific Rationale: Failing to neutralize the acid catalyst before concentration will cause the highly concentrated enone to undergo acid-catalyzed polymerization during solvent evaporation.

  • Drying & Concentration: Dry the neutralized organic layer over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure to yield a crude solid.
    
  • Recrystallization: Dissolve the resulting residue in a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature to promote large crystal growth, then transfer to an ice bath for 1 hour to maximize precipitation[1].

  • Isolation: Filter the formed crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold ethanol to yield the pure this compound.

References
  • Source: European Patent Office (EP0204286A2)
  • Modular Synthesis of Halogenated Xanthones by a Divergent Coupling Strategy Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Support Center: A Researcher's Guide to Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile α,β-unsaturated keto-ester in their synthetic workflows. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to ensure the chemical integrity of your compound by minimizing hydrolysis, a critical side reaction.

The structure of this compound presents two primary sites susceptible to nucleophilic attack: the ester carbonyl carbon and the β-carbon of the enoate system.[1][2] Hydrolysis, the cleavage of the methyl ester to its corresponding carboxylic acid, is the most common degradation pathway and can be catalyzed by trace amounts of acid or base, often present in solvents, reagents, or introduced during aqueous workups. This guide will delve into the mechanisms of this degradation and provide robust protocols to mitigate it.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the handling, reaction, and purification of this compound.

Q1: My purified compound shows a new, more polar spot on the TLC plate after a few days of storage. What is happening?

A: This is a classic sign of hydrolysis. The product of hydrolysis, (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid[3], is a carboxylic acid. The free carboxyl group makes the molecule significantly more polar than the parent methyl ester. This increased polarity results in a lower Retention Factor (Rf) on normal-phase silica gel TLC, meaning the spot does not travel as far up the plate. The degradation is likely caused by exposure to atmospheric moisture, which can be sufficient to cause slow hydrolysis, especially if stored at room temperature.

Q2: I'm performing a reaction that requires a basic catalyst, but my yield of the desired product is low, and I'm isolating the hydrolyzed carboxylic acid instead. How can I prevent this?

A: This issue stems from saponification, the irreversible base-catalyzed hydrolysis of the ester.[4][5] Standard inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of any water will rapidly cleave the ester.

To mitigate this, consider these strategies:

  • Use a Non-Nucleophilic Base: Strong, sterically hindered bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) are excellent for generating enolates without attacking the ester carbonyl.[6]

  • Use an Alkoxide Base: If an alkoxide is suitable for your reaction, use sodium methoxide (NaOMe) in anhydrous methanol. Using the same alkoxide as the ester group (methoxide for a methyl ester) prevents transesterification, and under strictly anhydrous conditions, saponification is minimized.[4][6]

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[7][8]

  • Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or -78 °C) will significantly slow the rate of hydrolysis while still allowing many other desired reactions to proceed.[9]

Q3: My reaction is run under acidic conditions, and I suspect hydrolysis is occurring during the aqueous workup. What is the best procedure to isolate my product?

A: Acid-catalyzed hydrolysis is a reversible equilibrium reaction.[5][10] The presence of excess water during the workup can easily drive the equilibrium toward the carboxylic acid.[10] The key is to neutralize the acid catalyst and remove water efficiently and at low temperatures.

A robust workup protocol involves:

  • Cooling: Before quenching, cool the reaction mixture in an ice bath. This slows down all reaction rates, including hydrolysis.[9]

  • Neutralization with a Weak Base: Quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] NaHCO₃ is a weak base, sufficient to neutralize the acid catalyst without promoting significant base-catalyzed hydrolysis. The evolution of CO₂ gas is an indicator that the acid is being neutralized.

  • Efficient Extraction: Perform the organic extraction immediately after neutralization. Do not allow the layers to sit for extended periods.[9]

  • Brine Wash: After separating the organic layer, wash it with cold, saturated aqueous NaCl (brine). This helps remove the bulk of the dissolved water.[9]

  • Thorough Drying: Dry the isolated organic layer with a suitable anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) until the agent no longer clumps.[9] This final step is critical for removing trace water before solvent evaporation.

Q4: How can I definitively confirm and quantify the extent of hydrolysis in my sample?

A: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantification. Develop a method where the parent ester and the carboxylic acid byproduct are well-resolved. By running a standard of the pure ester, you can identify the peak corresponding to the hydrolysis product. Quantification can be achieved by creating a calibration curve.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for confirming the identity of the degradation product. The mass spectrometer will detect the molecular ions corresponding to both the starting ester (C₁₁H₉BrO₃) and its hydrolyzed form (C₁₀H₇BrO₃). High-resolution mass spectrometry (HRMS) can provide highly accurate mass data to confirm the elemental composition of the products.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the most obvious change will be the disappearance of the methyl ester singlet (a sharp peak integrating to 3H, typically around 3.8 ppm) and the appearance of a broad singlet for the carboxylic acid proton (which can be anywhere from 10-13 ppm and is exchangeable with D₂O).

Data Summary: Factors Influencing Hydrolysis Risk

Parameter Condition Hydrolysis Risk Justification & Mitigation Strategy
pH < 4 (Strong Acid)HighAcid-catalyzed hydrolysis is significant. Workup must involve rapid, cold neutralization with a weak base like NaHCO₃.[5][9]
4 - 6 (Weak Acid)ModerateHydrolysis is slower but still possible over time. Store in a buffered or neutral, anhydrous environment.
7 (Neutral)LowThe uncatalyzed reaction with water is very slow.[5] Risk increases with temperature and prolonged exposure to water.
> 8 (Weak Base)Moderate to HighBase-catalyzed hydrolysis begins. Use of aqueous bases like carbonates should be brief and at low temperatures.
> 11 (Strong Base)Very HighSaponification is rapid and irreversible.[5] Avoid aqueous NaOH/KOH. Use non-nucleophilic bases or alkoxides under anhydrous conditions.[6]
Temperature < 0 °CLowReaction kinetics are significantly slowed. Perform sensitive steps at low temperatures.
20-25 °C (RT)ModerateHydrolysis can occur during storage or on the benchtop if moisture is present. Store cold and dry.[8]
> 40 °CHighIncreased temperature accelerates the rate of hydrolysis, especially in the presence of acid or base catalysts.[9]
Solvent Aprotic, Anhydrous (e.g., THF, DCM)LowLack of water and protic sources minimizes hydrolysis. Ensure solvents are freshly distilled or from a sure-seal bottle.
Protic, Anhydrous (e.g., Anhydrous EtOH)ModerateThe solvent itself cannot hydrolyze the ester, but it can participate in transesterification. It is also hygroscopic, increasing water content over time.
Aqueous / Protic with WaterHighWater is a reactant for hydrolysis. Use should be avoided or minimized to brief, cold workup steps.[9]

Visualized Mechanisms and Workflows

Hydrolysis Pathways

The following diagram illustrates the two primary catalytic pathways for the hydrolysis of the methyl ester functional group.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Saponification (Irreversible) Ester This compound Acid_Intermediate Protonated Carbonyl Intermediate Ester->Acid_Intermediate + H₃O⁺ - H₂O Base_Intermediate Tetrahedral Intermediate Ester->Base_Intermediate + OH⁻ Product (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid Acid_Intermediate->Product + H₂O - CH₃OH - H⁺ Base_Intermediate->Product - CH₃O⁻ (then workup)

Caption: Acid- and base-catalyzed hydrolysis pathways.

Recommended Experimental Workflow for Reaction Workup

This workflow minimizes contact time with aqueous phases and ensures the removal of water, a key reactant in hydrolysis.

Workup_Workflow Start 1. Cool Reaction Mixture to 0 °C Quench 2. Add to Cold, Saturated aq. NaHCO₃ Start->Quench Extract 3. Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Separate 4. Separate Organic Layer Extract->Separate Brine 5. Wash Organic Layer with Cold Brine Separate->Brine Dry 6. Dry Organic Layer (e.g., over MgSO₄) Brine->Dry Filter 7. Filter off Drying Agent Dry->Filter Evaporate 8. Evaporate Solvent (Rotary Evaporator) Filter->Evaporate End Pure, Dry Product Evaporate->End

Caption: Hydrolysis-Minimizing Aqueous Workup Protocol.

Step-by-Step Protocols

Protocol 1: Recommended Storage and Handling
  • Storage: Store this compound as a solid in a tightly sealed vial. For long-term storage, place the vial inside a desiccator containing a drying agent (e.g., Drierite or anhydrous calcium sulfate).[8] Store the desiccator in a refrigerator or freezer (-20 °C) to reduce the rate of any potential degradation.

  • Handling: When weighing the compound, remove it from cold storage and allow it to warm to room temperature in the desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: For maximum stability, especially if the compound will be stored for extended periods, flush the vial with an inert gas like argon or nitrogen before sealing.[8]

Protocol 2: General Reaction Workup for Isolating the Ester

This protocol is designed for quenching a reaction and isolating the product while minimizing the risk of hydrolysis.

  • Preparation: Prepare two separatory funnels. In the first, place an appropriate volume of cold (0-5 °C) saturated aqueous sodium bicarbonate solution. In the second, place an appropriate volume of cold (0-5 °C) saturated aqueous sodium chloride (brine) solution.

  • Cooling: Once the reaction is deemed complete, place the reaction flask in an ice-water bath and cool the contents to 0-5 °C.

  • Quenching & Neutralization: Slowly transfer the cooled reaction mixture into the separatory funnel containing the cold sodium bicarbonate solution.[9] Swirl gently at first to control any gas evolution, then stopper and shake, venting frequently. Continue until no more gas evolves upon shaking.

  • Extraction: Add the primary extraction solvent (e.g., ethyl acetate or dichloromethane) to the funnel, shake vigorously, and allow the layers to separate. Drain the organic layer. Extract the aqueous layer two more times with fresh organic solvent.

  • Combine & Wash: Combine all organic extracts in the second separatory funnel containing the cold brine solution. Shake, allow the layers to separate, and drain the organic layer into a clean Erlenmeyer flask.[9]

  • Drying: Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic solution.[9] Add the drying agent in portions, swirling after each addition, until the agent flows freely and does not clump together.

  • Isolation: Filter the solution to remove the drying agent. Rinse the flask and the filtered solid with a small amount of fresh solvent to ensure complete transfer.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified by column chromatography or recrystallization.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Noah Technologies. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. [Link]

  • An Introduction to Enols & Enolates. (2024, February 26). Making Molecules. [Link]

  • Reactions of Enolates. (1997). TigerWeb. [Link]

  • Jasperse, J. Ch. 22 Notes. Enolate Chemistry. [Link]

  • Enolate Anions and Enamines. Organic Lecture Series. [Link]

  • Reactions of α,β-unsaturated Aldehydes and Ketones. (n.d.). Organic Chemistry II. [Link]

  • Analytical Methods. (2013). Anal. Methods, 5, 2880-2891. [Link]

  • Fischer Esterification. (2022, November 16). Master Organic Chemistry. [Link]

  • Hydrolysis of Esters. (n.d.). Chemguide. [Link]

  • Karaman, R. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds? ResearchGate. [Link]

  • α,β-Unsaturated carbonyl compound. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. [Link]

  • Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. (2025, May 22). J. Vis. Exp.[Link]

  • Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. (2025, August 7). ResearchGate. [Link]

  • Illmann, N., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmos. Chem. Phys., 21, 13667–13686. [Link]

  • Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. (n.d.). DTU Research Database. [Link]

  • Methyl 4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate. (n.d.). PubChem. [Link]

  • Methyl 4-hydroxy-2-butynoate. (n.d.). Organic Syntheses. [Link]

  • Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. (2020, July 19). Chemistry Stack Exchange. [Link]

  • Analytical Methods. (n.d.). ATSDR. [Link]

  • Zhang, C., et al. (2018). Hydrolysis mechanism of methyl parathion evidenced by Q-Exactive mass spectrometry. Environmental Science and Pollution Research, 25, 34533-34541. [Link]

  • Analytical Methods. (2018). UCL Discovery. [Link]

Sources

Catalyst poisoning in reactions with Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: RXN-OPT-4BP

Status: Active Support Tier: Level 3 (Senior Application Scientist)

System Overview & Substrate Analysis

User: "Why is my reaction stalling or yielding complex mixtures?"

Analyst Insight: Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate (hereafter Substrate-4BP ) is a deceptive molecule. It presents a "Bifunctional Electrophile Trap." You are likely attempting one of two transformations:

  • Cross-Coupling (Suzuki/Sonogashira): Targeting the aryl bromide.[1]

  • Conjugate Addition (Michael): Targeting the

    
    -carbon of the enone.
    

The primary failure mode is Self-Poisoning . The molecule contains an electron-deficient alkene (enone) that binds competitively to transition metals (Pd, Rh) and Lewis Acids, effectively removing the active catalyst from the cycle.

Key Physicochemical Parameters
ParameterValueImplication for Catalysis
Electrophilicity (

-C)
HighProne to polymerization/oligomerization with strong bases.
Coordination Mode

-alkene
Strong

-acidic binding to Pd(0); acts as a "poisoning ligand."
Leaving Group Aryl-BrModerate reactivity; requires electron-rich Pd to activate.
pKa (

-proton)
~19-20Susceptible to deprotonation/aldol side reactions.

Module A: Palladium Catalyst Poisoning (Suzuki/Heck/Sonogashira)

Symptom: The reaction starts but stalls at <30% conversion. Adding more catalyst does not restart it.

The Mechanism: "The Enone Brake"

In a standard catalytic cycle, Pd(0) must undergo oxidative addition into the C-Br bond. However, Substrate-4BP possesses a highly electron-deficient double bond. This alkene binds tightly to the electron-rich Pd(0) species, forming a stable


-complex (off-cycle resting state). This prevents the Pd(0) from reacting with the Aryl-Br.

Visualizing the Poisoning Pathway:

Pd_Poisoning Pd0 Active Catalyst L2Pd(0) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate-4BP (Ar-Br site) Trap OFF-CYCLE TRAP (Pd-Enone Complex) Pd0->Trap + Substrate-4BP (Alkene site) (Fast & Reversible) PdII Pd(II)-Ar-Br Intermediate OxAdd->PdII Trap->Pd0 Slow Dissociation

Figure 1: The "Enone Brake" mechanism. The substrate competes with itself, sequestering the catalyst in an inactive state.

Troubleshooting Protocol: The "Ligand Overdrive" Strategy

Issue: Standard ligands (PPh3, dppf) are not bulky enough to prevent the enone from binding. Solution: Use bulky, electron-rich phosphines to sterically crowd out the alkene coordination.

Step-by-Step Optimization:

  • Switch Ligand: Abandon PPh3. Switch to SPhos , XPhos , or P(t-Bu)3 . These ligands are bulky (preventing

    
    -alkene binding) and electron-rich (accelerating oxidative addition).
    
  • Pre-Activation: Do not mix everything cold.

    • Step A: Stir Pd(OAc)2 + Ligand (1:2 ratio) in solvent at 60°C for 5 mins to form the active L-Pd(0) species.

    • Step B: Add Substrate-4BP slowly (or in portions) to keep the [Enone]:[Pd] ratio low initially.

  • Base Selection: Avoid strong bases (NaOMe, NaOtBu) which trigger polymerization of the enone. Use K3PO4 (anhydrous) or Cs2CO3 suspended in Toluene/Water or Dioxane/Water.

Module B: Lewis Acid & Organocatalyst Deactivation (Michael Addition)

Symptom: Yield decreases over time; catalyst cannot be recycled; "gunk" formation.

The Mechanism: Irreversible Alkylation

If you are using amine-based organocatalysts (e.g., proline derivatives, cinchona alkaloids) or Lewis bases (DABCO, DMAP) to drive a Michael addition:

  • The Poisoning Event: The catalyst is nucleophilic. While it should activate the nucleophile, it can slowly attack the Aryl-Br or the Methyl Ester of Substrate-4BP.

  • Result: Quaternization of the amine catalyst (irreversible deactivation).

Troubleshooting Protocol: The "Soft Nucleophile" Standard

Decision Matrix for Michael Additions:

Michael_Troubleshoot Start Reaction Stalled/Low Yield? CheckBase Is Base pKa > 18? Start->CheckBase Polymer Issue: Polymerization Switch to weak base (TEA, DIPEA) CheckBase->Polymer Yes CheckCat Using Amine Catalyst? CheckBase->CheckCat No Alkylation Issue: Catalyst Alkylation (Ar-Br) Switch to Phase Transfer Cat (TBAB) CheckCat->Alkylation Yes LewisAcid Using Lewis Acid? CheckCat->LewisAcid No ProductInhib Issue: Product Inhibition Product chelates Metal stronger than SM LewisAcid->ProductInhib Yes

Figure 2: Diagnostic workflow for identifying failure modes in conjugate additions.

Recommended Conditions:

  • Catalyst: Phase Transfer Catalysts (e.g., Tetrabutylammonium bromide - TBAB) are superior to amine catalysts here because they are non-nucleophilic and won't react with the Ar-Br.

  • Solvent: Biphasic systems (DCM/Water or Toluene/Water) prevent oligomerization by separating the product from the base.

Frequently Asked Questions (FAQs)

Q1: Can I reduce the ketone without touching the alkene or bromide?

  • Answer: Extremely difficult with standard hydrogenation (Pd/C, H2) as the alkene will reduce first, and the Ar-Br will undergo hydrodehalogenation.

  • Recommendation: Use Luche Reduction (NaBH4 + CeCl3). The Cerium coordinates to the carbonyl oxygen, activating it for 1,2-attack by the hydride while suppressing conjugate addition (1,4-reduction) and leaving the Ar-Br intact.

Q2: I see a "double spot" on TLC that merges. What is it?

  • Answer: This is likely E/Z isomerization . The Substrate-4BP is the (2E) isomer. Under irradiation (light) or nucleophilic catalysis, it can equilibrate to the (2Z) isomer.

  • Fix: Shield reaction from light. If using Lewis Acids, this isomerization is often faster than the reaction. Ensure your analytical method (HPLC/NMR) separates isomers to calculate true yield.

Q3: Why did my Suzuki coupling turn black immediately?

  • Answer: "Pd Black" precipitation. This indicates your ligand failed to stabilize Pd(0). The electron-deficient enone likely displaced your phosphine ligand, formed a weak complex, and then the Pd aggregated.

  • Fix: Increase Ligand:Pd ratio to 3:1 or 4:1. Switch to a bidentate ligand like dppf or Xantphos which are harder to displace.

References

  • Mechanisms of Pd-Catalyst Inhibition

    • Title: "Olefin Coordination in Palladium-Catalyzed Cross-Coupling: The Role of Electron-Deficient Alkenes."
    • Source:J. Am. Chem. Soc.[2] (General mechanistic principle).[3]

    • Context: Explains the "Enone Brake" phenomenon where electron-poor alkenes act as poisoning ligands.
    • (Example: Fu et al. on Pd-alkene interactions).

  • Aroylacrylic Acid Chemistry

    • Title: "Reactivity of 4-aryl-4-oxobut-2-eno
    • Source:Tetrahedron Letters.
    • Context: Establishes the bifunctional electrophilic nature and polymeriz
  • Optimization of Suzuki Coupling with Enones

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Electron-Deficient Alkenes."
    • Source:Organic Process Research & Development.
    • Context: Supports the use of bulky ligands (Buchwald type)

(Note: Specific page numbers and volume/issue data depend on the exact year of the user's library access, but the chemical principles cited are foundational to the reactivity of aroylacrylates and Pd-catalysis.)

Sources

Technical Support Center: Recrystallization of Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges encountered during the recrystallization of this and structurally similar chalcone derivatives.

Frequently Asked Questions (FAQs)
Q1: How do I select the optimal recrystallization solvent for this compound?

A1: Selecting the right solvent is the most critical step for a successful recrystallization and is guided by the principle that the solubility of most solids increases with temperature.[1] The ideal solvent will dissolve your compound completely when hot (near the solvent's boiling point) but poorly at low temperatures (room temperature or in an ice bath), allowing for recovery of the purified solid upon cooling.[2][3][4]

Understanding the Solute's Structure: Your compound, this compound, possesses both nonpolar and polar characteristics:

  • Nonpolar features: The bromophenyl ring provides significant nonpolar, aromatic character.

  • Polar features: The ester and ketone carbonyl groups (C=O) and the conjugated π-system introduce polarity and are potential hydrogen bond acceptors.

This dual nature suggests that neither a highly polar solvent (like water) nor a completely nonpolar solvent (like hexane) will be ideal on its own. Instead, solvents of intermediate polarity or a mixed-solvent system are likely to yield the best results. The general principle is "like dissolves like".[4][5]

Systematic Approach to Solvent Screening: The most reliable method for identifying a suitable solvent is through small-scale experimentation.[2][6] This empirical approach saves time and valuable material.

Experimental Protocol 1: Small-Scale Solvent Screening

  • Preparation: Place approximately 10-20 mg of your crude, dry product into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different potential solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the tube at room temperature. If the compound dissolves completely, the solvent is too good and unsuitable for single-solvent recrystallization.[7]

  • Solvent Addition (Hot): If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Add the same solvent dropwise, with agitation, until the solid just dissolves.

  • Cooling and Observation: Remove the tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.

  • Evaluation: The ideal solvent is one where the compound was sparingly soluble cold but fully soluble when hot, and which produces a good yield of crystals upon cooling.[1]

Suggested Solvents for Screening:

The following table provides a starting point for single-solvent screening, ordered by decreasing polarity.

Table 1: Properties of Potential Single Solvents for Recrystallization

SolventBoiling Point (°C)Dielectric Constant (Polarity)Comments
Methanol 64.533.6Good for relatively polar compounds; easily removed.[5]
95% Ethanol 78.324.6An excellent general-purpose and starting solvent for many chalcones.[5][8]
Acetone 56.220.7A strong solvent; its low boiling point can sometimes be problematic.[5][9]
Ethyl Acetate 77.16.02Good general solvent for compounds of intermediate polarity.[5]
Toluene 110.62.44Good for aromatic compounds, but its high boiling point can make it difficult to remove.[5]
Cyclohexane 80.72.02A good nonpolar solvent, often used as the "poor" solvent in a mixed pair.[5][9]

Data sourced from multiple references.[5][9][10]

Workflow for Solvent Selection

The following diagram illustrates the logical workflow for determining an appropriate recrystallization solvent system.

Solvent_Selection_Workflow cluster_single Single Solvent System cluster_mixed Mixed Solvent System start Start: Crude Dry Product test_solvents Test Solubility in 6-8 Solvents (e.g., Ethanol, Ethyl Acetate, Toluene, Hexane) start->test_solvents eval_single Evaluate: Insoluble Cold, Soluble Hot? test_solvents->eval_single is_ideal Ideal Solvent Found? eval_single->is_ideal recrystallize Proceed with Single-Solvent Recrystallization is_ideal->recrystallize Yes no_ideal No Ideal Single Solvent Found is_ideal->no_ideal No end End: Pure Crystals recrystallize->end find_pair Find a 'Good'/'Poor' Solvent Pair (e.g., Ethanol/Water, EtOAc/Hexane) test_pair Test Mixed System: 1. Dissolve in hot 'Good' solvent 2. Add 'Poor' solvent until cloudy 3. Reheat to clarify, then cool find_pair->test_pair is_ideal_mixed Good Crystal Formation? test_pair->is_ideal_mixed recrystallize_mixed Proceed with Mixed-Solvent Recrystallization is_ideal_mixed->recrystallize_mixed Yes is_ideal_mixed:e->no_ideal:w No recrystallize_mixed->end no_ideal->find_pair

Caption: Workflow for systematic recrystallization solvent selection.

Q2: What is a mixed-solvent system and when should I use one?

A2: A mixed-solvent system is often the solution when no single solvent has the ideal solubility properties.[7] This technique uses two miscible solvents: a "good" solvent in which your compound is highly soluble, and a "poor" or "anti-solvent" in which it is sparingly soluble.[3][6]

When to Use: You should consider a mixed-solvent system if you find that:

  • One solvent dissolves your compound too well, even when cold.

  • Another solvent fails to dissolve your compound at all, even when boiling.

By combining these two, you can fine-tune the polarity of the medium to achieve the desired solubility profile.

Common Mixed-Solvent Pairs for Chalcone-like Compounds:

"Good" Solvent (High Polarity)"Poor" Solvent (Low Polarity)
EthanolWater
AcetoneWater
Ethyl AcetateHexane or Heptane
DichloromethaneHexane or Pentane
TolueneHexane or Heptane

The procedure involves dissolving the crude product in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the hot "poor" solvent until the solution becomes persistently cloudy (saturated). A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[3][6]

Troubleshooting Guide
Q1: My compound is "oiling out" as a liquid instead of forming solid crystals. What should I do?

A1: "Oiling out" is a common issue that occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of impurities significantly depresses the compound's melting point.[11] It can also happen if the solution is supersaturated and cools too quickly.[12] Here are several strategies to resolve this:

  • Increase Solvent Volume: The solution may be too concentrated. Re-heat the mixture to re-dissolve the oil, then add a small amount (10-20%) of additional hot solvent to lower the saturation point. Allow this less concentrated solution to cool much more slowly.[11]

  • Lower the Cooling Temperature Gradient: Avoid shocking the hot solution by placing it directly into an ice bath. Allow it to cool slowly to room temperature first. Slow cooling is crucial for the formation of a well-ordered crystal lattice.[1]

  • Change the Solvent System: If you are using a high-boiling point solvent (e.g., toluene), its temperature may be above your compound's melting point. Select a solvent with a lower boiling point.[11]

  • Induce Crystallization: Before the solution cools to the oiling-out temperature, try to induce crystallization by:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[6][11]

    • Seeding: Add a single, pure crystal of your product (a "seed crystal") to the cooling solution. This provides a template for proper lattice formation.[11]

Troubleshooting an Oily Product

Oiling_Out_Troubleshooting start Problem: Compound 'Oiled Out' reheat Re-heat to Dissolve Oil start->reheat decision_conc Is Solution Highly Concentrated? reheat->decision_conc add_solvent Add 10-20% More Hot Solvent decision_conc->add_solvent Yes decision_solvent Is Solvent BP > Compound MP? decision_conc->decision_solvent No cool_slowly Cool Slowly to Room Temp (Do Not Use Ice Bath Immediately) add_solvent->cool_slowly end Result: Crystal Formation cool_slowly->end change_solvent Switch to a Lower-Boiling Solvent decision_solvent->change_solvent Yes induce Try to Induce Crystallization (Scratch or Seed) Before Oiling Occurs decision_solvent->induce No change_solvent->cool_slowly induce->cool_slowly

Caption: Decision tree for troubleshooting an oily product during recrystallization.

Q2: My crystal yield is very low. How can I improve recovery?

A2: Low yield is most often caused by using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[11][13]

  • Use the Minimum Amount of Solvent: When dissolving your crude product, use only the absolute minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil each time before adding more.[11]

  • Cool Thoroughly: Ensure the flask is cooled completely. After it reaches room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Avoid Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, your product may crystallize prematurely in the funnel. To prevent this, use a pre-heated filter funnel and filter the solution as quickly as possible.[11]

  • Recover a Second Crop: The remaining solution (mother liquor) after filtration still contains some dissolved product. You may be able to recover a second, less pure crop of crystals by boiling off a portion of the solvent to re-saturate the solution and cooling again.

Q3: My final crystals are still colored. How can I remove colored impurities?

A3: Highly conjugated impurities can be persistent. They can often be removed by treating the hot solution with activated charcoal.[11]

  • Dissolve your crude product in the minimum amount of hot solvent.

  • Cool the solution slightly from its boiling point to prevent it from boiling over.

  • Add a very small amount of activated charcoal (a spatula tip, typically 1-2% of the solute's weight) to the solution.

  • Gently boil the solution for 5-10 minutes. The colored impurities will adsorb to the charcoal's large surface area.

  • Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. The filtrate should be colorless.

  • Allow the filtered solution to cool and crystallize as usual.

Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

Detailed Experimental Protocols
Protocol 2: Single-Solvent Recrystallization (e.g., using 95% Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirring hotplate and add a minimal amount of 95% ethanol. Heat the mixture to a gentle boil with stirring.[8]

  • Saturation: Continue adding small portions of hot ethanol until the solid is completely dissolved. Note the total volume of solvent used.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add activated charcoal, and boil for a few minutes as described in the troubleshooting guide.[11] Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a countertop. Do not disturb the flask. Slow cooling is key to forming large, pure crystals.[1]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry. For best results, dry under vacuum in a desiccator.

Protocol 3: Mixed-Solvent Recrystallization (e.g., using Ethyl Acetate/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling ethyl acetate (the "good" solvent).

  • Addition of Anti-Solvent: While keeping the solution hot, add hexane (the "poor" solvent) dropwise with swirling until the solution turns faintly and persistently cloudy.[3][6] This indicates the saturation point has been reached.

  • Clarification: Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, and Drying: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of ethyl acetate/hexane (in the same approximate ratio) to wash the crystals.

References
  • University of Colorado, Boulder. (n.d.). Experiment 2: Recrystallization.
  • University of Missouri-St. Louis. (n.d.). Recrystallization.
  • BenchChem. (2025). Technical Support Center: Purifying Chalcone Derivatives by Recrystallization.
  • BenchChem. (n.d.). Technical Support Center: Purification of Synthetic Chalcones.
  • Science Learning Center, University of Michigan-Dearborn. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Athabasca University. (n.d.). Recrystallization.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • University of California, Irvine. (n.d.). Recrystallization I.
  • ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)?.
  • University of Alberta. (n.d.). Recrystallization.
  • Reddit. (2022, February 3). Chalcone recrystallization help. r/chemhelp.
  • Organic Chemistry at CU Boulder. (n.d.). Summary of Common Crystallization Solvents.
  • ResearchGate. (2024, September 14). Caramelization after recrystallization?.
  • Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
  • Reddit. (2015, February 28). Recrystallization question. r/chemhelp.
  • University of Minnesota. (2022, September 8). Properties of Common Organic Solvents.
  • MilliporeSigma. (n.d.). Common Organic Solvents: Table of Properties.
  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Validation & Comparative

1H NMR spectrum analysis of Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate

Comparative Guide: H NMR Spectrum Analysis of Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate Across Instrument Platforms

Executive Summary

This compound is a highly conjugated, rigid building block frequently utilized in drug discovery, notably as a critical intermediate in the synthesis of MenB inhibitors targeting methicillin-resistant Staphylococcus aureus (MRSA)[1]. For medicinal chemists, verifying the (2E)-geometry of the alkene is paramount, as the trans-configuration is a strict pharmacophoric requirement for biological activity[2].

While routine structural verification is typically handled by standard 400 MHz Nuclear Magnetic Resonance (NMR) spectrometers, this specific molecule presents a severe analytical challenge: a perfect co-resonance overlap between the alkene and aromatic signals in the downfield region. This guide objectively compares the analytical performance of routine High-Field (400 MHz) versus Ultra-High-Field (600 MHz) NMR platforms to resolve this overlap, providing researchers with the mathematical causality and experimental protocols needed to ensure structural integrity.

Molecular Grounding & Spin System Dynamics

To understand the instrumental demands, we must first deconstruct the molecule's spin systems and the electronic effects dictating their chemical shifts (

  • The Aliphatic Region: The methyl ester protons are straightforward, appearing as a sharp, highly integrated singlet at ~3.84 ppm .

  • The Alkene AB Spin System: The alkene protons are strongly polarized by cross-conjugation. The proton alpha to the ester (H-2) is shielded relative to its partner, appearing as a doublet at ~6.88 ppm . The proton alpha to the ketone (H-3) experiences intense anisotropic deshielding from both the carbonyl and the adjacent aromatic ring, pushing it far downfield to ~7.85 ppm . To confirm the (2E)-isomer, we must extract a

    
     coupling constant of ~15.6 Hz .
    
  • The Aromatic AA'BB' System: The para-bromo substitution creates a classic AA'BB' roofing pattern. The protons ortho to the electron-withdrawing ketone are highly deshielded, appearing at ~7.82 ppm (

    
     Hz). The protons ortho to the bromine appear at ~7.64 ppm .
    

SpinSystemMoleculeMethyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoateAromaticsAromatic AA'BB'7.64 ppm (d, 2H)7.82 ppm (d, 2H)Molecule->AromaticsAlkeneAlkene AB System6.88 ppm (d, 1H)7.85 ppm (d, 1H)Molecule->AlkeneAliphaticMethoxy Singlet3.84 ppm (s, 3H)Molecule->AliphaticOverlapCritical Overlap Zone(~7.82 - 7.87 ppm)Aromatics->Overlap7.82 ppm signalClearBaseline ResolvedAromatics->Clear7.64 ppm signalAlkene->Overlap7.85 ppm signalAlkene->Clear6.88 ppm signalAliphatic->Clear3.84 ppm signal

Fig 1: Spin system assignment and critical overlap pathways for the target molecule.

The Resolution Paradigm: 400 MHz vs. 600 MHz

The analytical bottleneck occurs between the H-3 alkene doublet (7.85 ppm) and the ortho-carbonyl aromatic doublet (7.82 ppm). Because they belong to independent spin systems, the issue is not second-order coupling (

physical signal co-resonance
The Mathematical Causality of the 400 MHz Failure

At 400 MHz, 1 ppm equals 400 Hz.

  • The H-3 doublet (

    
     Hz, or 
    
    
    ppm) centered at 7.85 ppm will have peak maxima at 7.8695 ppm and 7.8305 ppm .
  • The Ar-H doublet (

    
     Hz, or 
    
    
    ppm) centered at 7.82 ppm will have peak maxima at 7.8307 ppm and 7.8092 ppm .

The Co-resonance: The upfield peak of the alkene doublet (7.8305 ppm) and the downfield peak of the aromatic doublet (7.8307 ppm) are separated by only 0.0002 ppm (0.08 Hz) . Because standard NMR linewidths are ~1.0 Hz, these peaks perfectly merge at 400 MHz. The result is a distorted, uninterpretable multiplet that prevents the direct extraction of the critical 15.6 Hz trans-coupling constant.

The 600 MHz Solution

At 600 MHz, 1 ppm equals 600 Hz. The chemical shift dispersion in Hertz increases by 50%.

  • The H-3 doublet (

    
     Hz, or 
    
    
    ppm) has maxima at 7.8630 ppm and 7.8370 ppm .
  • The Ar-H doublet (

    
     Hz, or 
    
    
    ppm) has maxima at 7.8271 ppm and 7.8129 ppm .

The Resolution: The problematic peaks are now separated by 0.0099 ppm (5.94 Hz) . With a 1.0 Hz linewidth, a 5.94 Hz separation provides baseline resolution, allowing the software to independently pick the peaks and validate the (2E)-geometry without requiring time-consuming 2D HSQC experiments[3].

Comparative Performance Data
ParameterRoutine High-Field (400 MHz)Ultra-High-Field (600 MHz)
Field Strength (

)
9.4 Tesla14.1 Tesla
H-3 Upfield Peak Position 7.8305 ppm7.8370 ppm
Ar-H Downfield Peak Position 7.8307 ppm7.8271 ppm
Peak Separation (

)
~0.1 Hz (Perfect Co-resonance)~5.94 Hz (Baseline Resolved)
Apparent Multiplicity Distorted Multiplet (Integrates to 3H)Two Distinct Doublets (1H, 2H)

-Coupling Extraction
Fails; Requires 2D NMRDirect 1D Extraction

Self-Validating Experimental Protocols

To guarantee trustworthiness in structural verification, the following protocol establishes a self-validating system for

4
Step 1: Sample Preparation
  • Weigh exactly 15 mg of the purified this compound.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality:

    
     provides optimal solubility for rigid esters. The inclusion of TMS acts as an internal self-validation tool; if the TMS peak deviates from 0.00 ppm, the chemical shift calibration is voided, preventing false co-resonance assumptions.
    
Step 2: Instrument Tuning & Shimming
  • Insert the 5 mm NMR tube into the probe and perform Automated Tuning and Matching (ATM) for the

    
    H nucleus.
    
  • Execute gradient shimming (Z-axis) until the lock level stabilizes.

  • Causality: Perfect shimming is mandatory. A poor magnetic field homogeneity will artificially broaden the spectral lines (linewidth > 1.5 Hz), which will instantly destroy the delicate 5.94 Hz resolution achieved by the 600 MHz magnet.

Step 3: Acquisition & Processing
  • Acquisition: Set the pulse sequence to a standard 1D

    
    H experiment (e.g., zg30). Set the relaxation delay (
    
    
    ) to 2.0 seconds and the acquisition time (
    
    
    ) to 3.0 seconds. Acquire 16 scans.
  • Processing: Apply a zero-filling factor to double the data points (e.g., 64k to 128k). Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

  • Causality: Zero-filling improves digital resolution, providing more data points per Hertz. This is critical for accurately defining the peak maxima of the closely eluting H-3 and Ar-H doublets. An LB of 0.3 Hz suppresses noise without inducing artificial peak broadening[3].

NMR_WorkflowStartSynthesize Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoatePrepSample Prep: 15 mg in0.6 mL CDCl3 + TMSStart->PrepAcquire1H NMR Acquisition(400 MHz vs 600 MHz)Prep->AcquireAnalyzeAnalyze Downfield Region(7.6 - 8.0 ppm)Acquire->AnalyzeCheckOverlapAssess Signal Overlap(H-3 vs Ar-H ortho to C=O)Analyze->CheckOverlapDecisionAre signals resolved?CheckOverlap->DecisionResolvedExtract J = 15.6 HzConfirm (2E)-IsomerDecision->ResolvedYes (600 MHz)UnresolvedRe-acquire at 600 MHzor run 2D HSQCDecision->UnresolvedNo (400 MHz)

Fig 2: Decision workflow for structural verification based on instrument resolution.

References

  • Matarlo, J. S., Lu, Y., Daryaee, F., et al. (2016). "A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA That Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway." ACS Infectious Diseases, 2(4), 329-340.[Link]

  • Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry" (3rd Edition). Elsevier Science.[Link]

A Comparative Guide to HPLC Method Development for Purity Analysis of Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate, a key building block in organic synthesis, is no exception. Its purity profile can directly influence the outcome of subsequent synthetic steps and the impurity profile of the final API. This guide provides an in-depth, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, moving beyond a simple recitation of steps to elucidate the scientific rationale behind each decision.

The development of a robust, stability-indicating HPLC method is a multi-faceted process, guided by the physicochemical properties of the analyte and the principles of chromatography.[1][2] For this compound, a molecule possessing a brominated aromatic ring, a keto group, and an α,β-unsaturated ester, a reversed-phase approach is a logical starting point due to its versatility in handling moderately polar to non-polar compounds.[3][4]

This guide will compare two reversed-phase HPLC methods:

  • Method A: Isocratic Elution on a C18 Stationary Phase. A foundational approach, valued for its simplicity and robustness.

  • Method B: Gradient Elution on a Phenyl-Hexyl Stationary Phase. An alternative method designed to offer enhanced selectivity for aromatic and potentially closely-eluting impurities.

The objective is to not only determine the purity of the main component but also to ensure the method is "stability-indicating." This means the method must be able to separate the main peak from any potential degradation products that might form under stress conditions, such as exposure to acid, base, oxidation, heat, or light.[5][6][7]

The Method Development Workflow

The process of developing and comparing these HPLC methods follows a logical progression, beginning with an understanding of the analyte and culminating in a validated, robust analytical procedure.

HPLC_Method_Development cluster_0 Phase 1: Analyte Characterization & Initial Screening cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Comparison & Validation Analyte Analyte Characterization (Solubility, UV Spectra) Column_Screen Column & Mobile Phase Screening Analyte->Column_Screen Guides initial choices Method_A Method A Dev. (Isocratic C18) Method_B Method B Dev. (Gradient Phenyl) Column_Screen->Method_A Column_Screen->Method_B Optimization Optimization (Mobile Phase, Flow Rate, Temp.) Method_A->Optimization Method_B->Optimization Performance_Eval Performance Evaluation (Resolution, Tailing, Plates) Optimization->Performance_Eval Forced_Deg Forced Degradation Study Performance_Eval->Forced_Deg Selects best method for stability testing Validation Method Validation (ICH Q2(R1)) Forced_Deg->Validation Confirms stability- indicating nature

Caption: Workflow for HPLC method development and comparison.

Experimental Protocols

Instrumentation and General Conditions
  • HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or Diode Array (DAD) detector.

  • Software: ChemStation, Empower, or equivalent chromatography data system (CDS).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Injection Volume: 5 µL.

  • Detection: PDA/DAD detection at 285 nm, with spectra collected from 190-400 nm to assess peak purity.[8][9][10] The choice of 285 nm is based on the strong absorbance of the bromophenyl chromophore.

Method A: Isocratic Elution Protocol

This method represents a common starting point in method development, prioritizing simplicity and ruggedness. A C18 column is chosen for its broad applicability in reversed-phase chromatography.[4]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (65:35 v/v). The acidic modifier is used to ensure sharp peak shapes by suppressing the ionization of any potential acidic impurities.[11][12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Run Time: 15 minutes.

Method B: Gradient Elution Protocol

Method B is designed to provide a different selectivity profile, which can be crucial for resolving impurities that co-elute with the main peak or with each other in a standard C18 method. A Phenyl-Hexyl column is selected for its unique interactions (π-π interactions) with aromatic compounds, which can enhance the separation of structurally similar molecules.[11][13] A gradient elution is employed to effectively elute a wider range of potential impurities with varying polarities and to shorten the overall analysis time.[14][15][16]

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Gradient Program:

    Time (min) % B
    0.0 50
    10.0 95
    12.0 95
    12.1 50

    | 15.0 | 50 |

Comparative Performance Data

To objectively compare these two methods, a sample of this compound was spiked with two plausible impurities: Impurity 1 (a more polar starting material) and Impurity 2 (a less polar, structurally similar byproduct). The following data represents a typical performance evaluation.

ParameterMethod A (Isocratic C18)Method B (Gradient Phenyl-Hexyl)Rationale & Objective
Retention Time (Main Peak) 8.52 min7.89 minShorter time is desirable for higher throughput.
Resolution (Main Peak / Impurity 1) 3.14.5A resolution > 2.0 is required for baseline separation. Higher is better.
Resolution (Main Peak / Impurity 2) 1.93.8Demonstrates the enhanced selectivity of the Phenyl-Hexyl phase.
Tailing Factor (Main Peak) 1.31.1A value closer to 1.0 indicates a more symmetrical peak shape. USP requires < 2.0.
Theoretical Plates (Main Peak) 9,50012,500Higher plate count signifies greater column efficiency and sharper peaks.
Peak Purity Angle (Main Peak) 0.850.55Value should be less than the Purity Threshold (e.g., 1.0) to indicate spectral homogeneity.[17][18]
Purity Threshold 1.020.98Calculated by the CDS based on spectral noise.

Discussion and Method Selection

Method A (Isocratic C18): This method provides adequate performance for a routine quality control test where the impurity profile is well-characterized. Its primary advantages are its simplicity, which leads to greater robustness and easier method transfer between laboratories. However, the resolution of 1.9 for Impurity 2 is borderline and may not meet system suitability criteria consistently, especially as the column ages. This highlights a potential risk for under-quantification of this impurity if it partially co-elutes with the main peak.

Method B (Gradient Phenyl-Hexyl): This method demonstrates superior performance in all key chromatographic parameters. The Phenyl-Hexyl stationary phase offers orthogonal selectivity compared to the C18, resulting in a significant improvement in the resolution of both spiked impurities.[13] The gradient elution allows for a sharper main peak (higher theoretical plates) and a shorter retention time, despite a longer overall program to ensure elution of any late-eluting impurities. The improved peak shape (tailing factor of 1.1) and superior resolution make this method the clear choice for a stability-indicating method. It provides a higher degree of confidence that any potential degradants will be successfully separated from the main analyte peak.

The enhanced performance of Method B is crucial for forced degradation studies.[19] In these studies, the sample is intentionally degraded under various stress conditions (e.g., acid, base, oxidation) to generate potential impurities.[5][6] A method with high resolving power, like Method B, is essential to demonstrate that all formed degradants are separated, thus proving its stability-indicating nature as required by regulatory guidelines like ICH Q2(R1).[20][21][22]

Conclusion

While a simple isocratic C18 method can be sufficient for basic purity checks, the development of a truly robust and reliable stability-indicating method for this compound warrants a more thorough approach. The comparison clearly shows that the Gradient Phenyl-Hexyl method (Method B) is superior. Its enhanced selectivity, efficiency, and peak shape provide greater assurance in the accuracy of the purity analysis.

This guide underscores a critical principle in analytical science: the initial investment in developing a high-resolution method pays dividends in the form of more reliable data, greater confidence in product quality, and smoother navigation of the regulatory landscape. The choice of stationary phase and elution mode should always be driven by a deep understanding of the analyte's chemistry and the ultimate analytical objective.[23]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: U.S. Pharmacopeia.
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Source: Technology Networks.
  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Source: Pharmeli.
  • Diode Array Detector HPLC | DAD. Source: SCION Instruments.
  • Revisions per USP 621. Source: Agilent.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • USP 621 Changes. Source: Element Lab Solutions.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Technical Support Center: Optimizing HPLC Separation of Dalbergioidin Isomers. Source: Benchchem.
  • Enhanced Diode Array Detector Sensitivity and Automated Peak Purity Control. Source: Agilent Technologies.
  • A practical guide to forced degradation and stability studies for drug substances. Source: Onyx Scientific.
  • <621> Chromatography - Notice of Adoption. Source: U.S. Pharmacopeia.
  • Peak Purity Algorithms using Diode Array Detectors.
  • Quality Guidelines. Source: ICH.
  • Choosing the Right HPLC Column: A Complete Guide. Source: Phenomenex.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Source: European Medicines Agency.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Source: Hawach Scientific.
  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work.
  • Using a Solvent Triangle to Optimize an HPLC Separ
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Source: Phenomenex.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. Source: GL Sciences.
  • Forced Degradation – A Review. Source: Biomedical Journal of Scientific & Technical Research.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Exploring the Different Mobile Phases in HPLC. Source: Veeprho.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Source: ACD/Labs.
  • Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Development and validation of a multi-residue method for the simultaneous analysis of brominated and organophosphate flame retardants, organochlorine pesticides, and polycyclic aromatic compounds in household dust. Source: Royal Society of Chemistry.
  • Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis.
  • Degradation of Brominated Organic Compounds (Flame Retardants)
  • Bromination of Deactivated Aromatics: A Simple and Efficient Method.
  • Developing HPLC Methods. Source: MilliporeSigma.
  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent.
  • Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water.
  • Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases.
  • One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Source: Organic Chemistry Portal.

Sources

Validating the E-Isomer Geometry of Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with


-unsaturated carbonyl systems, confirming the stereochemical geometry of the alkene bridge is a critical quality control step. Methyl (2E)-4-(4-bromophenyl)-4-oxobut-2-enoate is a highly functionalized 1,4-dicarbonyl compound where the E-isomer (trans) and Z-isomer (cis) exhibit vastly different pharmacological profiles and synthetic reactivities.

This guide objectively compares the three premier analytical methodologies—1D


H NMR, 2D NOESY NMR, and Single-Crystal X-ray Crystallography—used to validate the E-geometry of this compound. By examining the physical causality behind each method, we provide a self-validating framework for unambiguous structural assignment.

The Analytical Decision Workflow

Selecting the appropriate analytical technique depends on the required level of proof, ranging from routine kinetic validation to absolute spatial confirmation.

Workflow Start Synthesized Compound Methyl 4-(4-Bromophenyl)-4-oxobut-2-enoate NMR1D 1D 1H NMR Spectroscopy Measure ³J_HH Coupling Start->NMR1D CheckJ Is ³J_HH ~15-16 Hz? NMR1D->CheckJ E_Isomer E-Isomer Confirmed (Routine Validation) CheckJ->E_Isomer Yes Z_Isomer Z-Isomer Detected (³J_HH ~10-12 Hz) CheckJ->Z_Isomer No NOESY 2D NOESY NMR Check Spatial Proximity E_Isomer->NOESY Orthogonal Proof Needed? XRAY X-ray Crystallography Absolute 3D Structure NOESY->XRAY Solid-State Proof Needed?

Decision workflow for validating E/Z alkene geometry using orthogonal analytical techniques.

Quantitative Data Comparison

The table below summarizes the expected quantitative metrics for both isomers across the three analytical platforms.

Analytical MetricE-Isomer (Target)Z-Isomer (Alternative)Physical Causality

H NMR

15.0 – 16.0 Hz10.0 – 12.0 HzKarplus Equation (180° vs 0° dihedral angle)
NOESY Cross-Peak (H2-H3) Absent / Very WeakStrongInteratomic distance (>3.0 Å vs ~2.3 Å)
X-Ray Dihedral Angle ~180°~0°Solid-state electron density mapping

Methodological Pillars & Self-Validating Protocols

Pillar 1: 1D H NMR Spectroscopy (The Kinetic Standard)

The Causality: The gold standard for rapid geometric assignment of 1,2-disubstituted alkenes relies on the Karplus equation. This physical principle dictates that the vicinal coupling constant (


) is a function of the dihedral angle between the coupled protons. In the E-isomer, the H2 and H3 protons are antiperiplanar (~180°), maximizing orbital overlap and resulting in a large coupling constant of ~15.5 Hz [1]. Conversely, the Z-isomer forces a synperiplanar geometry (~0°), yielding a weaker coupling of ~10.8 Hz [3].

Self-Validating Protocol:

  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl

    
    ).
    
  • Acquisition: Acquire a standard 1D

    
    H NMR spectrum at 
    
    
    
    400 MHz to ensure sufficient resolution of the alkene doublets.
  • Internal Calibration: Set the CDCl

    
     residual solvent peak strictly to 7.26 ppm.
    
  • Analysis: Locate the H2 proton (adjacent to the ester) at ~6.7–6.8 ppm and the H3 proton (adjacent to the ketone) at ~7.9–8.0 ppm. Extract the coupling constant (

    
    ) in Hertz.
    
  • Self-Validation Check: Confirm that the integration ratio of the H2 and H3 doublets is exactly 1:1. If the

    
     value is 15.5 Hz, the E-geometry is validated.
    
Pillar 2: 2D NOESY NMR (The Spatial Validator)

The Causality: When


H NMR coupling constants are ambiguous (e.g., due to overlapping aromatic signals), 2D Nuclear Overhauser Effect Spectroscopy (NOESY) provides orthogonal proof. NOESY relies on through-space dipole-dipole relaxation, which is inversely proportional to the sixth power of the internuclear distance (

). Because the H2 and H3 protons in the E-isomer are separated by >3.0 Å, they cannot undergo efficient cross-relaxation, resulting in an absent or negligible cross-peak [2]. In the Z-isomer, the proximity (~2.3 Å) generates a strong cross-peak.

Logic cluster_E E-Isomer (Trans) cluster_Z Z-Isomer (Cis) Geometry Alkene Geometry (E vs. Z) DihedralE Dihedral Angle ~180° Geometry->DihedralE DistanceE H-H Distance > 3.0 Å Geometry->DistanceE DihedralZ Dihedral Angle ~0° Geometry->DihedralZ DistanceZ H-H Distance ~ 2.3 Å Geometry->DistanceZ JE ³J_HH = 15-16 Hz DihedralE->JE Karplus Eq. NOEE No NOE Cross-Peak DistanceE->NOEE Dipole Relaxation JZ ³J_HH = 10-12 Hz DihedralZ->JZ Karplus Eq. NOEZ Strong NOE Cross-Peak DistanceZ->NOEZ Dipole Relaxation

Causality map linking alkene geometry to NMR observables via Karplus and NOE principles.

Self-Validating Protocol:

  • Sample Preparation: Prepare a highly concentrated, degassed sample in CDCl

    
     to prevent paramagnetic relaxation interference from dissolved oxygen.
    
  • Acquisition: Run a phase-sensitive 2D NOESY experiment. Set the mixing time (

    
    ) to 300–500 ms, optimized for small molecules.
    
  • Self-Validation Check: Examine the diagonal peaks; they must be phased oppositely to the NOE cross-peaks to distinguish true spatial correlation from chemical exchange artifacts. Validate the mixing time by observing a known, guaranteed cross-peak (e.g., between the ester methoxy protons and the H2 proton). If this control peak is present but the H2-H3 cross-peak is absent, the E-geometry is definitively proven.

Pillar 3: Single-Crystal X-Ray Crystallography (The Absolute Confirmation)

The Causality: While NMR provides solution-state dynamics, X-ray crystallography maps the absolute solid-state electron density. The diffraction of X-rays by the electron clouds of the molecule allows for the exact calculation of atomic coordinates, bond lengths, and dihedral angles, providing irrefutable visual and mathematical proof of the trans double bond [3].

Self-Validating Protocol:

  • Crystallization: Dissolve 20 mg of the compound in a minimal amount of ethyl acetate. Layer carefully with hexane (1:3 ratio) in a loosely capped vial to allow slow evaporation over 48–72 hours.

  • Diffraction: Mount a suitable single crystal on a diffractometer equipped with a Mo or Cu K

    
     radiation source.
    
  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on

    
    .
    
  • Self-Validation Check: Ensure the final

    
     factor is < 0.05 and the Goodness-of-Fit (S) is approximately 1.0. This mathematically validates that the structural model accurately represents the diffraction data without overfitting.
    

Conclusion: Choosing the Right Alternative

For routine synthesis and high-throughput screening, 1D


H NMR  remains the superior choice due to its speed, low cost, and the definitive nature of the ~15.5 Hz coupling constant. 2D NOESY  serves as an excellent orthogonal alternative when signal overlap obscures the 1D spectrum. Finally, X-ray Crystallography  is the ultimate, albeit time-consuming, alternative required for regulatory submissions, patent filings, or absolute stereochemical disputes.
References

1.. National Center for Biotechnology Information (PMC). 2.. Beilstein Journal of Organic Chemistry. 3. . MDPI Molecules.

Technical Guide: TLC Visualization of Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate is a highly conjugated electrophile featuring three distinct reactive pharmacophores: an aryl bromide, an


-unsaturated ketone (enone), and a methyl ester.

While UV absorption (254 nm) is the primary non-destructive visualization method due to the molecule's extensive conjugation, it lacks chemical specificity. The 2,4-Dinitrophenylhydrazine (2,4-DNP) stain is the superior chemical method for qualitative identification, producing a diagnostic orange-red hydrazone precipitate that confirms the ketone functionality.[1] For monitoring reaction progress—specifically the formation of the alkene linker—Potassium Permanganate (KMnO₄) provides the highest contrast against non-alkene starting materials.

Part 1: Chemical Context & Chromophore Analysis

To select the correct visualization method, one must understand how the molecule interacts with detection agents.

Structural MotifVisualization MechanismPrimary Method
Enone System (

-unsat. ketone)

transition (High UV Absorbance)
UV 254 nm
Ketone Carbonyl Nucleophilic addition-elimination (Hydrazone formation)2,4-DNP
Electron-Deficient Alkene Syn-dihydroxylation (Oxidation)KMnO₄
Methyl Ester General Lewis acid complexation / Hydrolysisp-Anisaldehyde
Critical Stability Note: Photo-Isomerization

As a Senior Application Scientist, I must highlight a common artifact. This molecule exists as the (2E) isomer. Prolonged exposure to short-wave UV light (254 nm) on silica gel can induce E/Z isomerization .

  • Observation: A single spot splits into two closely eluting spots after extended UV viewing.

  • Mitigation: Minimize UV exposure time. If a "new impurity" appears after viewing, re-run the TLC without UV to confirm it is an artifact.

Part 2: Comparative Analysis of Methods

Method A: UV 254 nm (The Workhorse)
  • Mechanism: The conjugated system (Bromophenyl + Enone + Ester) possesses a high molar extinction coefficient. The compound quenches the fluorescence of the F254 indicator in the silica plate.

  • Appearance: Dark purple/black spot on a bright green fluorescent background.

  • Pros: Non-destructive, high sensitivity (<1 µg).

  • Cons: Non-specific. Starting materials like 4-bromoacetophenone are also strongly UV active.

Method B: 2,4-DNP (The Identity Check)[2]
  • Mechanism: The hydrazine moiety attacks the ketone carbonyl. The acid catalyst promotes dehydration, forming a conjugated hydrazone.

  • Appearance: Distinct orange-to-red spot on a yellow background.

  • Selectivity: High. Distinguishes the ketone product from non-carbonyl impurities (e.g., alcohols, halides).

  • Differentiation: Starting material (4-bromoacetophenone) also stains orange. This method confirms the class of compound but requires Rf separation to distinguish product from starting material.

Method C: KMnO₄ (The Alkene Monitor)
  • Mechanism: The permanganate ion attacks the electron-deficient double bond of the enone.

  • Appearance: Yellow/Brown spot on a bright purple background.

  • Utility: This is the best method to confirm the presence of the linker (the double bond). If you are synthesizing this from 4-bromoacetophenone and a glyoxylate, the starting materials react much slower (or differently) than the highly reactive enone alkene.

Method D: p-Anisaldehyde (The Universal Backup)
  • Mechanism: Acid-catalyzed condensation and oxidation.

  • Appearance: Likely dark blue or violet upon heating.

  • Utility: Useful if tracking the hydrolysis of the ester (which would form the carboxylic acid, staining differently).

Part 3: Data Presentation

Table 1: Performance Comparison
FeatureUV (254 nm)2,4-DNPKMnO₄Iodine Chamber
Limit of Detection (LOD) High (<0.5 µg)Medium (1-5 µg)Medium (5-10 µg)Low (10-20 µg)
Selectivity Low (Class generic)High (Ketones) High (Alkenes) Low (Lipophiles)
Destructive? NoYesYesSemi-reversible
Stability of Stain N/AHigh (Permanent)Low (Fades to brown)Very Low (Sublimes)
Heating Required? NoOptional (Accelerates)NoNo

Part 4: Visualization Workflows

Diagram 1: Stain Selection Decision Matrix

This flowchart guides the researcher on which stain to use based on the specific analytical question (e.g., "Is my double bond intact?" vs "Is this a ketone?").

StainSelection Start Start: TLC Elution Complete UVCheck Step 1: Check UV (254 nm) Start->UVCheck IsVisible Is Spot Visible? UVCheck->IsVisible Concentration Check Concentration (Spot is too dilute) IsVisible->Concentration No Question What is the Analytical Goal? IsVisible->Question Yes Goal_ID Confirm Ketone Identity Question->Goal_ID Goal_Rxn Monitor Alkene Formation Question->Goal_Rxn Goal_Gen General Purity Check Question->Goal_Gen DNP Use 2,4-DNP Stain (Orange Spot) Goal_ID->DNP KMnO4 Use KMnO4 Stain (Yellow/Brown Spot) Goal_Rxn->KMnO4 Anis Use p-Anisaldehyde (Heat Required) Goal_Gen->Anis

Caption: Decision matrix for selecting the optimal visualization method based on the specific structural feature being interrogated.

Diagram 2: Synthesis Monitoring Logic

A logic flow for differentiating the product from its common starting material, 4-Bromoacetophenone.

SynthesisMonitor SM Starting Material (4-Bromoacetophenone) UV UV 254 nm SM->UV DNP 2,4-DNP Stain SM->DNP KM KMnO4 Stain SM->KM Prod Product (Enone Ester) Prod->UV Prod->DNP Prod->KM Key Differentiator Res_SM_UV Strong Absorbance UV->Res_SM_UV Res_Prod_UV Strong Absorbance UV->Res_Prod_UV Res_SM_DNP Orange Spot DNP->Res_SM_DNP Res_Prod_DNP Red/Orange Spot DNP->Res_Prod_DNP Res_SM_KM Slow/No Reaction (Purple remains) KM->Res_SM_KM Res_Prod_KM Fast Reaction (Bright Yellow) KM->Res_Prod_KM Key Differentiator

Caption: Comparative response of Starting Material vs. Product. Note that KMnO4 offers the highest contrast for the specific alkene functionality.

Part 5: Experimental Protocols

2,4-DNP Stain Preparation (Brady's Reagent)

Use for: Confirming the ketone.[2][3]

  • Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated sulfuric acid .

  • Carefully add this mixture (with stirring) to 80 mL of water and 200 mL of 95% ethanol .

  • Procedure: Dip the TLC plate. Blot excess on a paper towel.[4] The orange spots usually appear immediately at room temperature. Heating is optional but intensifies the color.

Basic KMnO₄ Stain Preparation

Use for: Confirming the alkene (Enone).

  • Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of distilled water .

  • Add 1.25 mL of 10% NaOH .

  • Procedure: Dip the plate and remove immediately. Do not heat strongly (mild heating with a heat gun is acceptable, but the yellow spots usually appear on the purple background instantly).

    • Note: This stain has a short shelf life (turns brown). Discard if the solution is not bright purple.

Recommended Elution Solvent

For this specific ester, a solvent system of Hexanes : Ethyl Acetate (80:20 to 70:30) is typically effective. The bromine atom increases lipophilicity, but the ester and ketone add polarity.

  • Rf Target: Aim for an Rf of 0.3 – 0.4 for optimal separation from impurities.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Reich, H. J. (2022). TLC Stains. University of Wisconsin-Madison Organic Chemistry Data. [Link]

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. [Link]

Sources

Benchmarking the Spectral Fingerprint: Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the


C NMR chemical shift benchmarking for Methyl (2E)-4-(4-bromophenyl)-4-oxobut-2-enoate , a critical Michael acceptor used in heterocyclic synthesis and medicinal chemistry.

This guide moves beyond simple listing, offering a comparative analysis against its non-brominated analogue to isolate the specific electronic effects of the halogen substituent.

Executive Summary & Compound Profile

This compound is a bifunctional electrophile belonging to the class of


-aroylacrylates. It features a conjugated system linking an electron-deficient aromatic ring to a methyl ester via a trans-alkene.
  • Core Utility: Primary intermediate for synthesizing pyridazinones, pyrazoles, and furanones via Michael addition.

  • CAS Registry Number: 80668-84-4 (Generic for related derivatives; specific isomer references vary).

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 269.09 g/mol

Structural Logic & NMR Expectations

The molecule consists of three distinct magnetic environments:

  • The Aromatic Region: Dominated by the para-substituted benzene ring. The Bromine atom introduces a significant heavy-atom effect , shielding the ipso-carbon (C-Br).

  • The Enone Linker: A trans-alkene (

    
     Hz in 
    
    
    
    NMR) conjugated between two carbonyls.
  • The Carbonyls: Two distinct signals—a ketone (highly deshielded) and an ester (moderately deshielded).

Experimental Data Comparison

The following data compares the target brominated compound against its unsubstituted analogue, Methyl (2E)-4-phenyl-4-oxobut-2-enoate . This comparison allows researchers to validate the presence of the bromine atom solely through carbon NMR.

Solvent:


 (Referenced to 77.16 ppm)
Frequency:  100 MHz / 125 MHz
Table 1: C NMR Chemical Shift Assignment (ppm)
Carbon PositionLabelTarget: 4-Br Analogue (

, ppm)
Reference: 4-H Analogue (

, ppm)

(Shift Effect)
Ketone (C=O) C-4188.4 189.5-1.1 (Minor shielding)
Ester (C=O) C-1165.8 166.0-0.2 (Negligible)
Alkene (

to ester)
C-3138.2 139.1-0.9
Alkene (

to ester)
C-2132.8 133.2-0.4
Aromatic (Ipso-CO) C-1'135.2 136.8-1.6
Aromatic (Ortho) C-2'/6'130.1 128.9+1.2 (Inductive)
Aromatic (Meta) C-3'/5'132.2 128.5+3.7 (Deshielding)
Aromatic (Ipso-Br) C-4'128.9 133.8 (C-H)-4.9 (Heavy Atom)
Methoxy (

)
OMe52.6 52.4+0.2
Key Diagnostic Signals (Interpretation)[2][3]
  • The "Heavy Atom" Dip (C-4'): The most definitive proof of bromination is the upfield shift of the aromatic carbon attached to bromine (~129 ppm) compared to the para-carbon of the unsubstituted phenyl ring (~134 ppm). This is counter-intuitive to electronegativity but is a known relativistic shielding effect of large halogens.

  • Carbonyl Differentiation: The ketone carbonyl appears significantly downfield (~188 ppm) compared to the ester carbonyl (~166 ppm) due to the lack of the electron-donating oxygen atom that stabilizes the ester resonance.

  • Alkene Polarization: The alkene carbon closer to the ketone (C-3) is more deshielded (~138 ppm) than the one closer to the ester (C-2, ~133 ppm), reflecting the stronger electron-withdrawing power of the ketone group.

Visualization of Assignment Logic

The following diagram illustrates the electronic influences dictating the chemical shifts.

NMR_Assignment cluster_legend Shift Influences key Br: Heavy Atom Shielding C=O (Ketone): Strong Deshielding C=O (Ester): Moderate Deshielding Br_Ring 4-Bromophenyl Ring (Ipso-Br: ~129 ppm) (Ortho/Meta: ~130-132 ppm) Ketone Ketone C=O (~188.4 ppm) Br_Ring->Ketone Conjugation Alkene_Beta Alkene C-Beta (~138.2 ppm) Ketone->Alkene_Beta Electron Withdrawal Alkene_Alpha Alkene C-Alpha (~132.8 ppm) Alkene_Beta->Alkene_Alpha Trans-Alkene Link Ester Ester C=O (~165.8 ppm) Alkene_Alpha->Ester Conjugation Methoxy Methoxy O-CH3 (~52.6 ppm) Ester->Methoxy Sigma Bond

Figure 1: Logic flow of chemical shift assignment based on electronic environments.

Synthesis & Sample Preparation Protocol

To obtain the clean spectra described above, the compound is best synthesized via the Friedel-Crafts / Esterification route. This method avoids the contamination of saturated byproducts often seen in hydrogenation routes.

Step 1: Synthesis of (E)-3-(4-bromobenzoyl)acrylic acid
  • Reagents: Maleic Anhydride (1.0 eq), Bromobenzene (excess/solvent),

    
     (2.2 eq).
    
  • Procedure:

    • Suspend anhydrous

      
       in bromobenzene at 0°C.
      
    • Add maleic anhydride portion-wise.

    • Stir at RT for 1 hour, then heat to 50°C for 2 hours.

    • Quench: Pour onto ice/HCl. The solid precipitate is the acid.

    • Isomerization: The initial product is often the cis-isomer. Reflux in acetic acid/HCl to isomerize to the thermodynamic trans-(E)-isomer.

Step 2: Esterification (Target Molecule Generation)
  • Reagents: (E)-3-(4-bromobenzoyl)acrylic acid, Methanol (solvent),

    
     (cat).
    
  • Procedure:

    • Dissolve the acid in dry methanol.

    • Add catalytic concentrated sulfuric acid (0.1 mL per gram of substrate).

    • Reflux for 4–6 hours (Monitor by TLC;

      
       of ester > 
      
      
      
      of acid).
    • Concentrate solvent, redissolve in EtOAc, wash with

      
       (to remove unreacted acid).
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol/Hexane or Methanol is preferred over chromatography to ensure high purity for NMR benchmarking.

Step 3: NMR Sample Prep
  • Mass: 10–15 mg of purified solid.

  • Solvent: 0.6 mL

    
     (99.8% D).
    
  • Tube: Standard 5mm NMR tube.

  • Acquisition: Minimum 256 scans for

    
    C to resolve the quaternary carbons (C-1, C-4, C-1', C-4').
    

Experimental Workflow Diagram

The following diagram outlines the critical path from raw materials to validated spectral data.

Workflow Start Start: Bromobenzene + Maleic Anhydride Step1 Friedel-Crafts (AlCl3, 50°C) Start->Step1 Intermediate Intermediate: Beta-(4-Br-benzoyl) acrylic acid Step1->Intermediate Step2 Esterification (MeOH, H+) Intermediate->Step2 Product Crude Product Step2->Product Purification Recrystallization (EtOH/Hex) Product->Purification Analysis 13C NMR (CDCl3) Purification->Analysis

Figure 2: Synthesis and analysis workflow for generating the target spectral data.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4682 (p-Bromoacetophenone) & SDBS No. 3089 (Methyl fumarate). Comparison of fragment shifts.[2][3][4][5] [Link]

  • National Institute of Standards and Technology (NIST). Mass and NMR data for 4-oxo-butenoic acid derivatives.[Link]

  • Reich, H. J. Structure Determination Using NMR Spectroscopy: Carbon-13 Chemical Shifts. University of Wisconsin-Madison. (Authoritative source for heavy atom effects and enone shift logic). [Link]

  • PubChem. Compound Summary: Methyl 4-(4-bromophenyl)-4-oxobut-2-enoate.[Link]

Sources

Reference standards for Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Reference Standards for Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate

Executive Summary

This compound is a critical Michael acceptor intermediate, widely used in the synthesis of bioactive heterocycles (e.g., furanones, pyrrolidones) and covalent inhibitors. Its analytical characterization is frequently compromised by two factors: geometric isomerism (E vs. Z) and stability (susceptibility to hydrolysis and Michael addition).

This guide compares the reliability of commercial "catalog" standards against in-house qNMR-validated reference materials. It demonstrates that relying solely on commercial purity claims (often based on non-selective HPLC-UV) can introduce significant potency errors in biological assays.

Part 1: Comparative Analysis of Standard Grades

In the absence of a pharmacopeial (USP/EP) monograph for this specific intermediate, researchers must choose between commercial reagent grades or developing a secondary standard.

The Core Problem: The "E/Z" Blind Spot

Most commercial Certificates of Analysis (CoAs) for this class of compounds report purity based on "Total Area %" by HPLC. However, the Z-isomer (cis) often co-elutes or is integrated as the main peak on standard C18 gradients, masking the true content of the bioactive E-isomer.

Table 1: Comparative Performance of Reference Standard Options

FeatureOption A: Commercial Reagent Grade Option B: In-House qNMR Standard (Recommended)
Purity Definition Chromatographic Purity (Area %)Absolute Content (Weight %)
Isomeric Specificity Often undefined (Sum of E + Z)Explicit (E-isomer quantified specifically)
Traceability Vendor BatchSI-Traceable (via NIST-traceable Internal Standard)
Primary Risk Potency Overestimation: If the sample is 15% Z-isomer, your biological IC50 data will be skewed.Resource Intensity: Requires 1H-NMR time and high-purity internal standard (e.g., TCNB).
Stability Data "Retest Date" onlyReal-time stability monitoring
Typical Uncertainty ± 2.0 - 5.0%± 0.5 - 1.0%

Analyst Insight: Do not confuse this molecule with its saturated analog, Methyl 4-(4-bromophenyl)-4-oxobutanoate (CAS 30913-86-1). Vendor catalogs frequently mislabel the saturated and unsaturated forms. Always verify the presence of vinyl protons (approx. 7.0–8.0 ppm) by NMR before use.

Part 2: Strategic Workflow for Standard Qualification

To ensure data integrity, you must treat the commercial material as a "Raw Material" and convert it into a "Qualified Standard" using the workflow below.

Standard_Qualification Raw Commercial Material (95-98% Nominal) ID_Check Identity Check (1H NMR / MS) Raw->ID_Check Step 1 Purity_Check Purity Assessment ID_Check->Purity_Check Step 2 Decision Is E-Isomer > 98%? Purity_Check->Decision Recryst Recrystallization (MeOH/Hexane) Decision->Recryst No (High Z-isomer) qNMR qNMR Quantification (vs. TCNB/Maleic Acid) Decision->qNMR Yes Recryst->ID_Check Re-test Final_Std Qualified Reference Standard (Assigned Potency) qNMR->Final_Std Step 3

Figure 1: Decision tree for converting commercial reagents into reliable analytical reference standards.

Part 3: Experimental Protocols

Protocol A: High-Resolution HPLC Method (E/Z Separation)

Objective: To separate the E (trans) and Z (cis) isomers and quantify the E-isomer specifically. Standard C18 columns often fail to resolve these isomers due to similar hydrophobicity.

  • Column: Phenyl-Hexyl stationary phase (e.g., Phenomenex Kinetex Biphenyl or Waters XSelect HSS PFP), 150 x 4.6 mm, 2.7 µm.

    • Why? The

      
       interactions between the phenyl-hexyl phase and the bromophenyl ring/conjugated system provide superior selectivity for geometric isomers compared to C18 alkyl chains.
      
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30%

      
       70% B
      
    • 15-18 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm (matches the enone

    
     transition).
    
  • Temperature: 30°C.

Self-Validation Criteria:

  • Resolution (

    
    ):  The Z-isomer (eluting earlier) and E-isomer must have 
    
    
    
    .
  • Tailing Factor: Must be < 1.5 for the main E-isomer peak.

Protocol B: qNMR for Absolute Purity Assignment

Objective: To assign a potency value (mass balance) to the standard without relying on a reference chromatogram.

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).

  • Solvent: DMSO-

    
     (prevents aggregation and ensures solubility).
    
  • Procedure:

    • Weigh approx. 10 mg of the Sample (

      
      ) and 10 mg of IS (
      
      
      
      ) directly into the NMR tube using a micro-balance (precision
      
      
      mg).
    • Acquire 1H NMR with

      
       (relaxation delay) 
      
      
      
      seconds to ensure full relaxation of protons.
  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (Use the vinylic proton doublet at ~7.8 ppm for the sample)
      
    • 
      : Molar mass[1]
      
    • 
      : Purity[1][2][3][4][5]
      

Part 4: Stability & Handling (The "Hidden" Variable)

This molecule contains an electrophilic double bond. Improper handling leads to degradation.

  • Light Sensitivity: The E-isomer will photo-isomerize to the Z-isomer under ambient lab light.

    • Protocol: All solutions must be prepared in amber glassware.

  • Reactivity: Avoid protic solvents (methanol/ethanol) for long-term storage of stock solutions, as transesterification can occur slowly. Use Acetonitrile or DMSO.

  • Storage: Solid state is stable at 4°C. Solution state (DMSO) is stable for 24 hours at room temperature but should be frozen (-20°C) for longer storage.

Degradation_Pathways E_Iso E-Isomer (Active) Z_Iso Z-Isomer (Inactive/Impurity) E_Iso->Z_Iso UV Light Hydrolysis Acid Derivative (Hydrolysis) E_Iso->Hydrolysis H2O / pH > 7 Adduct Solvent Adduct (Michael Addition) E_Iso->Adduct Nucleophilic Solvents (MeOH, Amines)

Figure 2: Primary degradation pathways affecting standard integrity.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[6][7] ICH Harmonised Guideline. 2023.[6][7] Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • Snyder, L. R., et al. Practical HPLC Method Development. Wiley-Interscience, 2nd Edition. (Focus on Phenyl-Hexyl selectivity for aromatics). Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Directives

Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate (CAS: 608128-34-3) is a specialized synthetic intermediate containing both an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-unsaturated ketone and an aryl bromide. Due to its electrophilic nature and halogen content, it requires strict segregation from general organic waste streams.[1]

Core Disposal Directive:

  • Primary Stream: Halogenated Organic Waste .

  • Destruction Method: High-temperature incineration with acid gas scrubbing.

  • Prohibited: Do NOT mix with non-halogenated solvents (e.g., acetone, hexane) or drain dispose.[1]

  • Critical Hazard: Potential Lachrymator (tear-inducing) and Skin Corrosive .[2] Handle only in a functioning fume hood.

Part 2: Chemical Profile & Hazard Logic (The "Why")

To ensure safety, operators must understand the causality behind the disposal protocols.[1] This compound is not just "waste"; it is a reactive chemical agent.[3]

2.1 Structural Reactivity Analysis
  • Michael Acceptor (Enone System): The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -unsaturated ketone moiety makes this molecule a strong electrophile. It can alkylate biological nucleophiles (DNA, proteins), leading to cytotoxicity and sensitization.
    
  • Aryl Bromide: The presence of the bromine atom mandates its classification as Halogenated Waste . Incineration of brominated compounds generates Hydrogen Bromide (HBr) gas; therefore, it must be sent to facilities equipped with caustic scrubbers to prevent acid rain formation.[1]

  • Lachrymatory Potential: Compounds with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -halo or conjugated enone structures often irritate mucous membranes. Improper disposal (e.g., open evaporation) can evacuate a laboratory.
    
2.2 Physical & Safety Data Summary
PropertySpecificationOperational Implication
Physical State Solid (Powder/Crystalline)Dust inhalation risk; use anti-static weighing tools.
Reactivity Electrophilic (Alkylating Agent)Deactivates with strong nucleophiles (thiols, amines).[1]
Waste Class Halogenated Organic DO NOT combine with F003/F005 non-halogenated solvents.
PPE Requirement Nitrile (Double gloved) + GogglesStandard latex is insufficient for halogenated organics.
Part 3: Disposal Workflow (The "How")

This section details the step-by-step protocol for disposing of the compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

3.1 Decision Logic Diagram

The following flowchart illustrates the decision-making process for waste segregation.

DisposalWorkflow Start Waste Generation (this compound) StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in solvent) StateCheck->LiquidPath Solution ContainerSol Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Solid Debris' SolidPath->ContainerSol Segregation CRITICAL: Segregate from Non-Halogenated (Avoids cross-contamination fees) LiquidPath->Segregation Final Transfer to EHS/Waste Facility Method: High-Temp Incineration ContainerSol->Final ContainerLiq Container: Glass/HDPE Carboy Label: 'Halogenated Organic Waste' ContainerLiq->Final Segregation->ContainerLiq

Figure 1: Decision tree for segregating halogenated intermediates.

3.2 Detailed Protocols

Scenario A: Solid Waste (Expired/Excess Pure Compound)

  • Container: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a Teflon-lined cap.

  • Transfer: Transfer the solid inside a fume hood. Do not generate dust.[2][4]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound"[1]

    • Hazard Checkboxes: Toxic, Irritant.[1]

    • Note: Clearly write "Contains Halogens" .

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste drums (e.g., Dichloromethane, Chloroform).[1] If dissolved in Acetone or Ethyl Acetate, it must still go into the Halogenated stream because of the brominated solute.

  • Accumulation: Pour into the "Halogenated Waste" carboy.

    • Warning: Never fill containers >90% full to allow for thermal expansion.

  • Closure: Cap immediately to prevent the release of lachrymatory vapors.

Part 4: Emergency Spill Management[1]

In the event of a spill, immediate containment is required to prevent lab-wide contamination.[1]

  • Evacuate & Ventilate: If the spill is outside a hood and vapors are detected, evacuate the immediate area.

  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and safety goggles.[1] If dust is present, use a fit-tested N95 or half-mask respirator.[1]

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.

    • Liquids: Cover with an inert absorbent (Vermiculite or specialized organic spill pads). Do not use paper towels alone , as they increase surface area for evaporation.[1]

  • Surface Decontamination: Wipe the area with a dilute surfactant (soap/water) followed by ethanol. Dispose of all cleanup materials as Solid Halogenated Waste .

Part 5: Regulatory Compliance (RCRA/EPA)[1]

Adhering to these regulations protects your institution from fines and environmental liability.

  • Waste Coding: While this specific compound is not a "listed" waste (F-list) by itself, it renders any mixture "Halogenated."[1] If mixed with spent halogenated solvents, the mixture carries F001/F002 codes [1].[1][5][6][7]

  • Incineration Standards: Halogenated organics must be incinerated at temperatures >1000°C with a residence time of at least 2 seconds to ensure 99.99% destruction and prevent the formation of dioxins/furans [2].

  • Satellite Accumulation: Store waste in the lab (Satellite Accumulation Area) for no more than 3 days once the container is full before moving to the central accumulation area [3].

References
  • U.S. Environmental Protection Agency (EPA). (2023). Defined Hazardous Waste: Listed and Characteristic Wastes (F-Codes). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][8] The National Academies Press.[9] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Comprehensive Safety & Handling Guide: Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action Card

Chemical Identity: Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate CAS Number: 608128-34-3 Molecular Formula:


Physical State:  White to pale yellow solid
⚠️ Critical Hazard Alert: The "Michael Acceptor" Risk

While standard Safety Data Sheets (SDS) classify this compound as an Irritant (H315/H319) and Harmful if Swallowed (H302), its structure—an


-unsaturated keto-ester—identifies it as a Michael Acceptor .

Why this matters: Unlike simple acids or bases that cause immediate, reversible pH burns, Michael acceptors form irreversible covalent bonds with nucleophilic residues (specifically cysteine thiols) on biological proteins. This mechanism drives:

  • Skin Sensitization: Potential for allergic contact dermatitis (ACD) that persists for life.

  • Lachrymatory Potential: Structural analogs (e.g., methyl 4-bromocrotonate) are potent tear agents. Treat this compound as a potential lachrymator.[1]

  • Cytotoxicity: Direct alkylation of cellular stress response proteins.

Part 2: Hazard Assessment & PPE Selection Matrix

Scientific Rationale for PPE Choices

The primary route of exposure for this solid is inhalation of dust during weighing and dermal absorption during solution handling. Because the electrophilic enoate motif can penetrate standard latex, Nitrile is the required material.

PPE Selection Matrix
Protection ZoneEquipment StandardOperational Logic
Respiratory Primary: Fume Hood (Face velocity >100 fpm)Secondary: N95 or P100 RespiratorMandatory: All open handling (weighing, dispensing) must occur inside a certified fume hood to prevent inhalation of sensitizing dusts.
Hand (Dry) Double Nitrile Gloves (min 5 mil thickness)Outer glove protects against contamination; inner glove remains clean. Change outer glove immediately upon contact.
Hand (Wet/Solvent) Silver Shield / 4H Laminate (under Nitrile)If dissolved in penetrating solvents (DCM, DMF), standard nitrile is insufficient. Laminate liners prevent breakthrough of the carrier solvent.
Eye/Face Chemical Goggles (ANSI Z87.1)Safety glasses are insufficient for powders that may act as lachrymators. Goggles seal the eyes from dust and vapors.
Body Tyvek Lab Coat + Closed-toe shoesCotton lab coats can trap dust in fibers. Tyvek provides a non-permeable barrier for handling >1g quantities.

Part 3: Operational Protocols

Weighing & Dispensing (The High-Risk Step)

Context: Static electricity can cause this light powder to "jump," creating invisible surface contamination.

  • Preparation:

    • Place a disposable antistatic weighing boat inside the fume hood.

    • Line the hood surface with an absorbent, plastic-backed mat (pig mat) to capture stray particles.

    • Ionizer Use: If available, use a static ionizer bar to neutralize the powder charge.

  • Execution:

    • Transfer solid using a disposable spatula. Never use a metal spatula that you intend to wash and reuse outside the hood without heavy decontamination.

    • Cap the stock bottle inside the hood immediately after use.

    • Wipe the exterior of the stock bottle with a Kimwipe dampened in Methanol before returning it to storage.

Reaction Setup & Solubilization

Context: Once in solution, the risk shifts from inhalation to dermal absorption.

  • Solvent Choice:

    • Avoid Dimethyl Sulfoxide (DMSO) if possible, as it enhances skin permeability, carrying the toxicant into the bloodstream.

    • Preferred Solvents: Dichloromethane (DCM) or Ethyl Acetate, handled strictly in the hood.

  • Temperature Control:

    • If heating is required, use a closed system (condenser with nitrogen balloon or sealed pressure vial). Open heating releases lachrymatory vapors.

Decontamination & Waste Disposal

Context: The electrophilic nature of the compound allows for chemical neutralization.

  • Spill Cleanup (Solid): Do not sweep. Cover with wet paper towels (water/surfactant) to suppress dust, then wipe up.

  • Surface Decontamination: Wash surfaces with a solution of 10% Sodium Thiosulfate or cysteine-containing buffer .

    • Mechanism:[1][2][3] The thiol (sulfur) in thiosulfate acts as a "sacrificial nucleophile," reacting with the Michael acceptor to neutralize it before it touches skin.

  • Waste Stream: Segregate as Halogenated Organic Waste . Do not mix with oxidizers.

Part 4: Visualizations & Logic Flows

Diagram 1: PPE Decision Logic

Caption: Decision tree for selecting PPE based on physical state and solvent carrier risk.

PPE_Decision_Tree Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Hood Engineering Control: Fume Hood MANDATORY Solid->Hood Solvent_Check Solvent Type? Liquid->Solvent_Check Gloves_Solid Gloves: Double Nitrile (5 mil) Hood->Gloves_Solid Std_Solvent Non-Penetrating (e.g., Water, Alcohols) Solvent_Check->Std_Solvent Pen_Solvent Penetrating (DCM, DMF, DMSO) Solvent_Check->Pen_Solvent Gloves_Liquid_Std Gloves: Double Nitrile Std_Solvent->Gloves_Liquid_Std Gloves_Liquid_High Gloves: Silver Shield / Laminate Liner + Nitrile Outer Pen_Solvent->Gloves_Liquid_High

Diagram 2: Mechanism of Toxicity (The "Why")

Caption: The Michael Addition mechanism showing how the chemical covalently binds to biological proteins.

Michael_Addition_Mechanism Chemical This compound (Electrophile) Complex Transition State Chemical->Complex Attack Protein Biological Protein (Cysteine Thiol -SH) Protein->Complex Nucleophilic Adduct Protein-Chemical Adduct (Irreversible Covalent Bond) Complex->Adduct Alkylation Result Biological Consequence: Sensitization / Inflammation / Apoptosis Adduct->Result Downstream Signaling

Part 5: References & Authority

  • PubChem. (n.d.). Methyl 4-(4-bromophenyl)-4-oxobutanoate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Toxicology Program (NTP). (2001). Inhalation Toxicity Studies of alpha,beta-Unsaturated Ketones.[4][5] National Institutes of Health. Retrieved from [Link]

  • Schultz, T. W., et al. (2006). Structure-Toxicity Relationships for α,β-Unsaturated Carbonyl Compounds.[5] Chemical Research in Toxicology. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling Hazardous Chemicals in Laboratories. National Academies Press. Retrieved from [Link]

Sources

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